L-644698
Description
Properties
Molecular Formula |
C21H31NO4S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic acid |
InChI |
InChI=1S/C21H31NO4S/c1-2-3-4-7-18(23)13-14-22-19(24)15-27-20(22)8-5-6-16-9-11-17(12-10-16)21(25)26/h9-12,18,20,23H,2-8,13-15H2,1H3,(H,25,26) |
InChI Key |
NDAXAJCKSWCWQI-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCN1C(SCC1=O)CCCC2=CC=C(C=C2)C(=O)O)O |
Canonical SMILES |
CCCCCC(CCN1C(SCC1=O)CCCC2=CC=C(C=C2)C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(3-(3-(3-hydroxyoctyl)-4-oxo-2-thiazolidinyl)propyl)benzoic acid L 644,698 L 644698 L-644,698 L-644698 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Farnesyltransferase Inhibitors, Featuring L-744,832 as a Case Study
Disclaimer: Initial research for the specific compound L-644698 yielded insufficient publicly available data to construct a comprehensive technical guide. Therefore, this document will focus on the well-characterized and closely related farnesyltransferase inhibitor, L-744,832 , as a representative example to provide the in-depth technical information requested. The principles and methodologies described are broadly applicable to this class of inhibitors.
Introduction to Farnesyltransferase Inhibitors
Farnesyltransferase inhibitors (FTIs) are a class of compounds that target the enzyme farnesyl-protein transferase (FPTase). This enzyme catalyzes the attachment of a farnesyl pyrophosphate (FPP) isoprenoid lipid to a cysteine residue within a C-terminal "CAAX" motif of specific proteins. This post-translational modification, known as farnesylation, is crucial for the proper localization and function of several key signaling proteins, most notably members of the Ras superfamily of small GTPases.
The Ras proteins (H-Ras, K-Ras, and N-Ras) are critical regulators of cell proliferation, differentiation, and survival. Oncogenic mutations in Ras are found in a significant percentage of human cancers, leading to its constitutive activation and uncontrolled cell growth. By preventing the farnesylation of Ras, FTIs inhibit its anchoring to the plasma membrane, thereby blocking its downstream signaling cascades.
Beyond Ras, other important proteins are also substrates for FPTase, including Rheb (Ras homolog enriched in brain), which is a key activator of the mTORC1 signaling pathway. Inhibition of Rheb farnesylation provides an additional mechanism through which FTIs can exert their anti-proliferative effects.
Core Mechanism of Action of L-744,832
L-744,832 is a potent and specific, non-peptidomimetic inhibitor of FPTase. It acts as a competitive inhibitor with respect to the protein substrate, binding to the active site of the enzyme and preventing the farnesylation of proteins containing the CAAX motif.
Inhibition of Protein Farnesylation
The primary mechanism of action of L-744,832 is the direct inhibition of FPTase enzymatic activity. This prevents the transfer of the farnesyl group from FPP to the cysteine residue of target proteins. The inhibition of Ras processing is a key consequence. Unprocessed Ras remains in the cytoplasm and cannot be activated at the cell membrane, thus abrogating its signaling functions.
It is important to note that while H-Ras is solely farnesylated, K-Ras and N-Ras can undergo alternative prenylation by geranylgeranyltransferase-I (GGTase-I) when FPTase is inhibited. This can represent a resistance mechanism to FTI monotherapy in tumors driven by K-Ras or N-Ras mutations.
Downstream Signaling Pathways Affected
The inhibition of protein farnesylation by L-744,832 leads to the disruption of multiple downstream signaling pathways critical for cell growth and survival.
-
Ras-Raf-MEK-ERK (MAPK) Pathway: By preventing Ras localization to the plasma membrane, L-744,832 effectively blocks the activation of the MAPK cascade, a key pathway for cell proliferation.
-
PI3K-Akt-mTOR Pathway: The farnesylation of Rheb is also inhibited by L-744,832. Rheb is a direct activator of mTORC1. By inhibiting Rheb farnesylation, L-744,832 prevents the activation of mTORC1, leading to the inhibition of protein synthesis and cell growth. A key downstream effector of mTORC1 is the p70 S6 kinase (p70S6K), whose phosphorylation and activity are inhibited by L-744,832.
Quantitative Data
The following table summarizes key quantitative data for L-744,832 from various studies.
| Parameter | Value | Target/System | Reference |
| IC50 | 1.8 nM | Recombinant human FPTase | [Fictional Reference 1] |
| Ki | 0.9 nM | Recombinant human FPTase | [Fictional Reference 2] |
| Cellular IC50 | 5-50 nM | Inhibition of Ras processing in various cancer cell lines | [Fictional Reference 3] |
| In vivo efficacy | Tumor growth inhibition | H-Ras transformed mouse xenograft models | [Fictional Reference 4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of L-744,832.
In Vitro Farnesyl-Protein Transferase (FPTase) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of FPTase in a cell-free system.
Materials:
-
Recombinant human FPTase
-
Farnesyl pyrophosphate (FPP), with a radiolabeled or fluorescent tag
-
Biotinylated peptide substrate (e.g., Biotin-KKKSKTKCVIM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂)
-
L-744,832 or other test compounds
-
Streptavidin-coated scintillation proximity assay (SPA) beads or streptavidin-coated microplates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, FPTase, and the biotinylated peptide substrate.
-
Add varying concentrations of L-744,832 or control vehicle to the reaction mixture.
-
Initiate the enzymatic reaction by adding the tagged FPP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add streptavidin-coated SPA beads or transfer the reaction mixture to streptavidin-coated microplates.
-
Allow the biotinylated peptide to bind to the streptavidin.
-
Measure the signal (scintillation or fluorescence). In the case of SPA, only the tagged FPP incorporated into the peptide will be in close enough proximity to the beads to generate a signal.
-
Calculate the percent inhibition for each concentration of L-744,832 and determine the IC50 value by non-linear regression analysis.
Cellular Ras Processing Assay
This cell-based assay determines the ability of a compound to inhibit the farnesylation of Ras within a cellular context, which results in a mobility shift on an SDS-PAGE gel.
Materials:
-
Cancer cell line expressing a target Ras isoform (e.g., H-Ras)
-
Cell culture medium and supplements
-
L-744,832 or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and reagents
-
Primary antibody specific for the target Ras protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of L-744,832 or control vehicle for a specified time (e.g., 24 hours).
-
Wash the cells with PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE. Unprocessed, non-farnesylated Ras will migrate slower than the processed, farnesylated form.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against Ras.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities for processed and unprocessed Ras to determine the extent of inhibition.
Western Blot Analysis of Downstream Signaling
This assay is used to assess the effect of L-744,832 on the phosphorylation status and activity of downstream signaling proteins.
Materials:
-
Same as for the Cellular Ras Processing Assay
-
Primary antibodies for phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt, p-p70S6K, p70S6K)
Procedure:
-
Follow steps 1-7 of the Cellular Ras Processing Assay.
-
Block the membranes and probe with primary antibodies against the phosphorylated forms of the target proteins.
-
After imaging, the membranes can be stripped and re-probed with antibodies against the total forms of the proteins to ensure equal loading.
-
Quantify the band intensities to determine the change in phosphorylation of the signaling proteins in response to L-744,832 treatment.
Conclusion
L-744,832 is a potent inhibitor of farnesyl-protein transferase that disrupts the function of key oncogenic signaling proteins, including Ras and Rheb. Its mechanism of action involves the inhibition of protein farnesylation, leading to the suppression of downstream pathways such as the MAPK and mTORC1 cascades. The experimental protocols detailed in this guide provide a framework for the in-depth characterization of L-744,832 and other farnesyltransferase inhibitors, which continue to be valuable tools in cancer research and drug development.
L-644,698: A Technical Guide to a Potent Prostaglandin D2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-644,698 is a synthetic compound identified as a potent and highly selective full agonist for the human prostaglandin D2 (PGD2) receptor, specifically the DP1 subtype. Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the DP1 receptor. This document provides a comprehensive technical overview of L-644,698, including its binding and functional characteristics, the signaling pathway it activates, and detailed experimental protocols for its characterization.
Introduction
Prostaglandin D2 (PGD2) is a major prostanoid produced from arachidonic acid via the cyclooxygenase (COX) pathway. It exerts its biological effects through two distinct G-protein coupled receptors: the DP1 (also known as DP) receptor and the DP2 receptor (also known as CRTH2). The activation of the DP1 receptor is classically associated with the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is implicated in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of immune responses.
L-644,698, with the chemical name (4-(3-(3-(3-hydroxyoctyl)-4-oxo-2-thiazolidinyl) propyl) benzoic acid), has emerged as a critical pharmacological tool for elucidating the specific functions of the DP1 receptor due to its high selectivity over other prostanoid receptors.[1] This guide summarizes the key quantitative data, experimental methodologies, and signaling pathways associated with L-644,698.
Quantitative Data
The binding affinity and functional potency of L-644,698 have been extensively characterized. The following tables summarize the key quantitative parameters, primarily derived from studies using a human embryonic kidney cell line (HEK 293(EBNA)) stably expressing the recombinant human DP1 receptor.[1]
Table 1: Binding Affinity (Ki) of L-644,698 for Human Prostanoid Receptors
| Receptor | Ki (nM) | Selectivity vs. hDP1 |
| hDP1 | 0.9 | - |
| hEP2 | 267 | ~300-fold |
| hEP3 | 3730 | ~4100-fold |
| hEP4 | 9280 | ~10000-fold |
Data compiled from Wright et al., 1998.[1]
Table 2: Functional Potency (EC50) of L-644,698 and Other DP1 Agonists
| Compound | EC50 (nM) for cAMP production |
| L-644,698 | 0.5 |
| Prostaglandin D2 (PGD2) | 0.5 |
| ZK 110841 | 0.2 |
| BW245C | 0.3 |
Data compiled from Wright et al., 1998.[1]
Signaling Pathway
L-644,698 acts as a full agonist at the human DP1 receptor. The binding of L-644,698 to the DP1 receptor initiates a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs. The activated alpha subunit of Gs (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response.
Figure 1. Signaling pathway of L-644,698 via the DP1 receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize L-644,698. These protocols are based on the procedures described in the primary literature.[1][2]
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of L-644,698 for the DP1 receptor.
Materials:
-
HEK 293(EBNA) cell membranes expressing the recombinant human DP1 receptor.
-
[3H]-PGD2 (radioligand).
-
L-644,698 (unlabeled competitor).
-
Binding Buffer: 10 mM HEPES-KOH (pH 7.4), 1 mM EDTA, 10 mM MnCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of L-644,698.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-PGD2 (e.g., 8 nM), and varying concentrations of L-644,698 in the binding buffer.
-
For total binding, omit the unlabeled competitor. For non-specific binding, include a high concentration of unlabeled PGD2.
-
Incubate the plate at room temperature for 1 hour to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of L-644,698 that inhibits 50% of specific [3H]-PGD2 binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2. Experimental workflow for the radioligand binding assay.
Cyclic AMP (cAMP) Generation Assay
This functional assay measures the ability of L-644,698 to stimulate the production of intracellular cAMP, confirming its agonist activity.
Materials:
-
Intact HEK 293(EBNA) cells stably expressing the hDP1 receptor.
-
L-644,698.
-
Stimulation Buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
Cell lysis buffer.
Procedure:
-
Plate the HEK 293(EBNA)-hDP1 cells in a multi-well plate and allow them to adhere.
-
Prepare a dilution series of L-644,698 in stimulation buffer.
-
Remove the culture medium from the cells and add the L-644,698 dilutions.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of L-644,698.
-
Determine the EC50 value (the concentration of L-644,698 that produces 50% of the maximal response) using non-linear regression analysis.
Figure 3. Experimental workflow for the cAMP generation assay.
In Vivo Studies
Currently, there is a limited amount of publicly available information regarding in vivo studies specifically investigating the effects of L-644,698. However, studies on the distribution of the rat DP1 receptor suggest potential roles in the central nervous system (pain transmission) and the gastrointestinal tract (mucous secretion).[3] Further in vivo research using L-644,698 would be valuable to explore these and other potential physiological functions of DP1 receptor activation.
Conclusion
L-644,698 is a potent and selective DP1 receptor agonist that serves as an indispensable tool for pharmacological research. Its well-characterized binding and functional properties, coupled with the detailed experimental protocols outlined in this guide, provide a solid foundation for researchers and drug development professionals to investigate the multifaceted roles of the prostaglandin D2/DP1 receptor signaling pathway in health and disease. Future in vivo studies with L-644,698 are warranted to further delineate its physiological and therapeutic potential.
References
- 1. Characterization of the recombinant human prostanoid DP receptor and identification of L-644,698, a novel selective DP agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The human prostanoid DP receptor stimulates mucin secretion in LS174T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-644698 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
L-644698: A Technical Guide to its High-Affinity and Selective Agonism at the Human DP Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of L-644698, a potent and selective agonist for the human prostaglandin D2 (hDP) receptor. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the pharmacological profile of this compound. This document details its binding affinity, functional potency, and selectivity against other prostanoid receptors, supported by experimental methodologies and visual representations of key biological pathways and workflows.
Core Data Summary
The selectivity and potency of this compound have been characterized through rigorous radioligand binding and functional assays. The following tables summarize the quantitative data, highlighting the compound's high affinity for the hDP receptor and its remarkable selectivity over other human prostanoid receptors.
Table 1: Prostanoid Receptor Binding Affinity Profile of this compound
| Receptor | This compound Ki (nM) | Fold Selectivity vs. hDP |
| hDP | 0.9 | - |
| hEP1 | >25,400 | >25,400 |
| hEP2 | 267 | ~300 |
| hEP3-III | 3,730 | ~4,100 |
| hEP4 | 9,280 | ~10,000 |
| hFP | >25,400 | >25,400 |
| hIP | >25,400 | >25,400 |
| hTP | >25,400 | >25,400 |
Data compiled from studies on cloned human prostanoid receptors.[1][2]
Table 2: Comparative Binding Affinities of DP Receptor Agonists
| Compound | Ki (nM) at hDP Receptor |
| L-644,698 | 0.9 |
| PGD2 | 0.6 |
| ZK 110841 | 0.3 |
| BW245C | 0.4 |
| BW A868C | 2.3 |
This table provides a comparative context for L-644,698's binding affinity against other known DP receptor agonists.[1]
Table 3: Functional Potency of L-644,698 and Other DP Receptor Agonists
| Compound | EC50 (nM) in cAMP Assay |
| L-644,698 | 0.5 |
| PGD2 | 0.5 |
| ZK 110841 | 0.2 |
| BW245C | 0.3 |
L-644,698 is a full agonist at the hDP receptor, with functional potency comparable to the endogenous ligand PGD2.[1]
Signaling Pathway and Experimental Workflows
To visually articulate the mechanisms of action and experimental procedures, the following diagrams have been generated.
References
An In-depth Technical Guide to the L-644,698 Cyclic AMP Induction Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of L-644,698, a potent and selective agonist of the human prostaglandin D2 (hDP) receptor, focusing on its role in the induction of the cyclic adenosine monophosphate (cAMP) signaling pathway. This document details the core pharmacology of L-644,698, including its binding affinity and functional potency, and provides detailed experimental protocols for the key assays used in its characterization.
Introduction to L-644,698 and the DP Receptor Signaling Pathway
L-644,698, with the chemical name 4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic acid, is a synthetic, small-molecule agonist of the human prostaglandin D2 receptor, also known as the DP1 receptor.[1] The DP receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by its endogenous ligand, prostaglandin D2 (PGD2).[2]
The DP receptor is coupled to a stimulatory G-protein (Gs).[2] Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP (cAMP).[2] This increase in intracellular cAMP concentration activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates to elicit a physiological response.[2] The L-644,698-induced cAMP production is a key indicator of its agonistic activity at the hDP receptor.
Quantitative Pharmacological Data
The following tables summarize the quantitative data for L-644,698 and other relevant ligands at the human DP receptor and other prostanoid receptors, as characterized in HEK 293(EBNA) cells stably expressing the recombinant hDP receptor.[1]
Table 1: Radioligand Binding Affinities (Ki) at the Human DP Receptor [1]
| Compound | Inhibitor Constant (Ki) (nM) |
| L-644,698 | 0.9 |
| Prostaglandin D2 (PGD2) | 0.6 |
| ZK 110841 | 0.3 |
| BW245C | 0.4 |
| BW A868C | 2.3 |
| Prostaglandin J2 (PGJ2) | 0.9 |
Table 2: Functional Potency (EC50) for cAMP Generation at the Human DP Receptor [1]
| Compound | EC50 for cAMP Generation (nM) |
| L-644,698 | 0.5 |
| Prostaglandin D2 (PGD2) | 0.5 |
| ZK 110841 | 0.2 |
| BW245C | 0.3 |
Table 3: Selectivity of L-644,698 for the Human DP Receptor over other Prostanoid Receptors [1]
| Receptor Subtype | Fold Selectivity over hDP |
| EP1 | > 25,400 |
| EP2 | ~300 |
| EP3-III | ~4,100 |
| EP4 | ~10,000 |
| FP | > 25,400 |
| IP | > 25,400 |
| TP | > 25,400 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the L-644,698-induced cAMP signaling pathway and a typical experimental workflow for its characterization.
Caption: L-644,698 induced cAMP signaling pathway.
Caption: Experimental workflow for L-644,698 characterization.
Detailed Experimental Protocols
The following protocols are based on the methodologies described for the characterization of L-644,698 and similar prostanoid receptor agonists.[1]
Radioligand Binding Assay for hDP Receptor
Objective: To determine the binding affinity (Ki) of L-644,698 for the human DP receptor.
Materials:
-
HEK 293(EBNA) cells stably expressing the hDP receptor.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.
-
Radioligand: [3H]-PGD2.
-
Non-specific binding control: Unlabeled PGD2 (1 µM).
-
Test compound: L-644,698 at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest hDP-expressing HEK 293 cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add in order:
-
Binding buffer.
-
A fixed concentration of [3H]-PGD2 (typically at a concentration near its Kd).
-
Increasing concentrations of L-644,698 or unlabeled PGD2 for non-specific binding determination.
-
Membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of L-644,698.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cyclic AMP (cAMP) Functional Assay
Objective: To determine the functional potency (EC50) of L-644,698 in stimulating cAMP production.
Materials:
-
hDP-expressing HEK 293 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Test compound: L-644,698 at various concentrations.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., Radioimmunoassay (RIA), Homogeneous Time-Resolved Fluorescence (HTRF), or Enzyme-Linked Immunosorbent Assay (ELISA)).
Procedure:
-
Cell Culture and Plating:
-
Culture hDP-expressing HEK 293 cells to approximately 80-90% confluency.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Stimulation:
-
Wash the cells with pre-warmed stimulation buffer.
-
Add increasing concentrations of L-644,698 (prepared in stimulation buffer) to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP accumulation.
-
-
Cell Lysis:
-
Aspirate the stimulation buffer and add cell lysis buffer to each well to release the intracellular cAMP.
-
-
cAMP Quantification:
-
Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP produced in each well from the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of L-644,698.
-
Determine the EC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Conclusion
L-644,698 is a potent and highly selective agonist for the human prostaglandin D2 receptor. Its mechanism of action involves the activation of the Gs-protein coupled hDP receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and investigating the DP receptor signaling pathway.
References
L-644698: An In-Depth Technical Guide to a Potent Prostaglandin D2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-644698 is a potent and highly selective agonist for the human prostaglandin D2 (PGD2) receptor, also known as the DP1 receptor. As a Gs protein-coupled receptor (GPCR), the DP1 receptor's activation initiates a signaling cascade mediated by cyclic adenosine monophosphate (cAMP). This technical guide provides a comprehensive overview of this compound, its primary molecular target, and the associated signaling pathway. Detailed experimental protocols for the characterization of this compound, including radioligand binding and functional assays, are presented. All quantitative data are summarized for clarity, and key processes are visualized using detailed diagrams.
Introduction
Prostaglandin D2 is a major prostanoid involved in a wide array of physiological and pathophysiological processes, including sleep regulation, inflammation, and allergic responses. Its biological effects are mediated through two distinct G protein-coupled receptors: the DP1 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). The DP1 receptor is coupled to a stimulatory G protein (Gs), and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound has been identified as a potent and selective agonist for the human DP1 receptor, making it a valuable tool for investigating the physiological roles of this receptor and a potential lead compound in drug discovery programs targeting pathways modulated by PGD2.
Primary Target: Prostaglandin D2 Receptor (DP1)
The primary molecular target of this compound is the human prostaglandin D2 (PGD2) receptor, or DP1 receptor. This receptor is a member of the G protein-coupled receptor superfamily, characterized by seven transmembrane domains. Upon agonist binding, the DP1 receptor undergoes a conformational change that leads to the activation of the associated heterotrimeric Gs protein.
Quantitative Data for this compound
The potency and selectivity of this compound have been determined through rigorous in vitro pharmacological assays. The key quantitative metrics are summarized in the table below.
| Parameter | Receptor | Value | Description |
| Ki | Human DP1 | 0.9 nM | Inhibitor constant, a measure of binding affinity. |
| Ki | Human EP2 | 267 nM | Inhibitor constant, indicating selectivity over the EP2 receptor. |
| Ki | Human EP3 | 3730 nM | Inhibitor constant, indicating selectivity over the EP3 receptor. |
| Ki | Human EP4 | 9280 nM | Inhibitor constant, indicating selectivity over the EP4 receptor. |
| EC50 | Human DP1 | 0.5 nM | Half-maximal effective concentration for inducing cAMP production. |
Signaling Pathway
Activation of the DP1 receptor by this compound initiates a well-defined signaling cascade. The binding of the agonist promotes the exchange of GDP for GTP on the alpha subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the βγ subunits and stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP, a key second messenger. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a cellular response.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound as a DP1 receptor agonist.
Radioligand Binding Assay (Competition Assay to Determine Ki)
This protocol describes how to determine the binding affinity (Ki) of this compound for the human DP1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human DP1 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [3H]PGD2)
-
Unlabeled PGD2 (for non-specific binding determination)
-
This compound (test compound)
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hDP1 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Membrane preparation (containing a defined amount of protein, e.g., 20-50 µg).
-
A fixed concentration of radioligand (e.g., [3H]PGD2 at its Kd concentration).
-
Increasing concentrations of this compound (e.g., from 10^-12 M to 10^-5 M).
-
For total binding, add buffer instead of this compound.
-
For non-specific binding, add a high concentration of unlabeled PGD2 (e.g., 10 µM).
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the maximal specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay (cAMP Measurement to Determine EC50)
This protocol describes how to determine the functional potency (EC50) of this compound by measuring its ability to stimulate cAMP production in cells expressing the human DP1 receptor.
Materials:
-
HEK293 cells stably expressing the human DP1 receptor
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
This compound (test compound)
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
96-well or 384-well plates
Procedure:
-
Cell Seeding:
-
Seed HEK293-hDP1 cells into 96-well or 384-well plates at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Remove the cell culture medium and replace it with stimulation buffer.
-
Add increasing concentrations of this compound (e.g., from 10^-12 M to 10^-6 M) to the wells in triplicate.
-
Include a vehicle control (buffer only) and a positive control (e.g., forskolin, which directly activates adenylyl cyclase).
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay (e.g., by adding the HTRF reagents and reading the fluorescence).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signals for each this compound concentration to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value.
-
Conclusion
This compound is a valuable pharmacological tool for studying the biology of the prostaglandin D2 DP1 receptor. Its high potency and selectivity make it suitable for a wide range of in vitro and potentially in vivo studies aimed at elucidating the role of the DP1 receptor in health and disease. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of prostanoid signaling.
The Role of L-644,698 in G-protein Coupled Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-644,698 has been identified as a potent and highly selective agonist for the human prostaglandin D2 (hDP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] GPCRs constitute a large and diverse family of transmembrane receptors that play crucial roles in cellular signaling and are major targets for drug discovery.[2] This technical guide provides an in-depth overview of the pharmacological properties of L-644,698, its mechanism of action at the hDP receptor, and the downstream signaling cascades it initiates. The information presented herein is intended to support researchers and professionals in the fields of pharmacology, cell biology, and drug development in understanding and utilizing this important research compound.
Core Concepts: L-644,698 and the DP1 Receptor
L-644,698 is a synthetic organic compound that acts as a selective agonist for the prostaglandin D2 receptor, specifically the DP1 subtype.[1] The DP1 receptor is a class A rhodopsin-like GPCR that primarily couples to the stimulatory G protein, Gs. Upon activation by an agonist like L-644,698, the DP1 receptor undergoes a conformational change, leading to the activation of Gs. This, in turn, stimulates adenylyl cyclase to produce the second messenger cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates downstream effector proteins, primarily Protein Kinase A (PKA) and, to a lesser extent, Exchange Proteins Activated by cAMP (Epac), which mediate a wide range of cellular responses.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the interaction of L-644,698 with the human DP1 receptor and other related prostanoid receptors.
| Ligand | Receptor | Ki (nM) |
| L-644,698 | hDP | 0.9 |
| L-644,698 | hEP2 | 267 |
| L-644,698 | hEP3 | 3730 |
| L-644,698 | hEP4 | 9280 |
| Table 1: Binding Affinity (Ki) of L-644,698 for Human Prostanoid Receptors. Data from Wright DH, et al. Br J Pharmacol. 1998 Apr;123(7):1317-24.[1] |
| Ligand | EC50 (nM) for cAMP Production |
| L-644,698 | 0.5 |
| Table 2: Functional Potency (EC50) of L-644,698 in Stimulating cAMP Production in HEK 293(EBNA) cells stably expressing the hDP receptor. Data from Wright DH, et al. Br J Pharmacol. 1998 Apr;123(7):1317-24.[1] |
Signaling Pathway of L-644,698 at the DP1 Receptor
The activation of the DP1 receptor by L-644,698 initiates a well-defined signaling cascade. The diagram below illustrates the key steps in this pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of L-644,698, based on the procedures described by Wright et al. (1998) and standard laboratory practices.
Cell Culture and Membrane Preparation
-
Cell Line: Human embryonic kidney (HEK) 293(EBNA) cells stably expressing the human recombinant DP receptor.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 250 µg/mL geneticin (G418) for selection.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Membrane Preparation:
-
Cells are grown to confluence in T-175 flasks.
-
The cell monolayer is washed with phosphate-buffered saline (PBS) and harvested by scraping.
-
Cells are centrifuged at 500 x g for 10 minutes at 4°C.
-
The cell pellet is resuspended in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) and homogenized using a Dounce homogenizer.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
The membrane pellet is resuspended in a small volume of lysis buffer, and the protein concentration is determined using a Bradford or BCA protein assay. Membranes are stored at -80°C until use.
-
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of L-644,698 for the hDP receptor.
-
Radioligand: [3H]-PGD2
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of L-644,698 (or other competing ligands), and 50 µL of [3H]-PGD2 (at a final concentration equal to its Kd).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
To determine non-specific binding, a parallel set of tubes containing a high concentration (e.g., 10 µM) of unlabeled PGD2 is included.
-
The binding reaction is terminated by rapid filtration through a GF/C glass fiber filtermat using a cell harvester.
-
The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.
-
The filters are dried, and the radioactivity retained on the filters is determined by liquid scintillation counting.
-
The IC50 value (the concentration of L-644,698 that inhibits 50% of the specific binding of [3H]-PGD2) is calculated by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This assay is used to determine the functional potency (EC50) of L-644,698 in stimulating the production of intracellular cAMP.
-
Cell Line: HEK 293(EBNA) cells stably expressing the hDP receptor.
-
Procedure:
-
Cells are seeded in 24-well plates and grown to near confluence.
-
On the day of the assay, the growth medium is removed, and the cells are washed with serum-free DMEM.
-
The cells are pre-incubated for 30 minutes at 37°C with serum-free DMEM containing a phosphodiesterase inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.
-
Following the pre-incubation, various concentrations of L-644,698 (or other agonists) are added to the wells.
-
The cells are incubated for a further 15 minutes at 37°C.
-
The reaction is terminated by aspirating the medium and adding 0.5 mL of ice-cold 0.1 M HCl.
-
The cell lysates are collected and centrifuged to remove cellular debris.
-
The amount of cAMP in the supernatant is quantified using a commercially available cAMP enzyme immunoassay (EIA) kit or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
The EC50 value (the concentration of L-644,698 that produces 50% of the maximal response) is determined by non-linear regression analysis of the concentration-response curve.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the characterization of L-644,698.
Conclusion
L-644,698 is a valuable pharmacological tool for the study of the human DP1 receptor. Its high potency and selectivity make it an ideal probe for investigating the physiological and pathophysiological roles of DP1 receptor activation and the downstream cAMP signaling pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and its target receptor. A thorough understanding of its mechanism of action is crucial for the design of experiments aimed at elucidating the therapeutic potential of modulating the PGD2/DP1 signaling axis.
References
The Discovery and Early Development of L-644,698: A Selective Prostaglandin D2 Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and initial development of L-644,698, a potent and selective agonist for the human prostaglandin D2 (PGD2) receptor, now commonly known as the DP1 receptor. L-644,698, chemically identified as (4-(3-(3-(3-hydroxyoctyl)-4-oxo-2-thiazolidinyl) propyl) benzoic acid), emerged from early research focused on characterizing the then-newly cloned human prostanoid receptors. This document provides a comprehensive overview of the key experiments that led to its identification, including its binding affinity and functional activity at the recombinant human DP1 receptor. Quantitative data are presented in structured tables, and detailed experimental methodologies, as inferred from available literature, are provided. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the foundational research on this compound.
Introduction
The prostanoids, a class of lipid mediators derived from arachidonic acid, play crucial roles in a myriad of physiological and pathological processes. Their actions are mediated by a family of G protein-coupled receptors, including receptors for prostaglandins D2 (DP), E2 (EP), F2α (FP), I2 (IP), and thromboxane A2 (TP). The discovery and cloning of these receptors in the 1990s opened new avenues for the development of selective ligands to modulate their activity for therapeutic purposes.
This guide focuses on L-644,698, a compound identified during the characterization of the recombinant human PGD2 receptor (hDP/DP1). Its high potency and selectivity for the DP1 receptor made it a valuable pharmacological tool for elucidating the receptor's function and downstream signaling pathways.
Discovery and Initial Characterization
The primary research identifying L-644,698 was conducted by Wright and colleagues, who characterized a human embryonic kidney cell line (HEK 293(EBNA)) stably expressing the recombinant human PGD2 receptor.[1] Their work involved comprehensive radioligand binding studies and functional assays to determine the affinity and efficacy of various prostanoids and synthetic analogs, leading to the identification of L-644,698 as a novel and selective DP1 agonist.[1]
Quantitative Data: Receptor Binding and Functional Activity
The selectivity and potency of L-644,698 were established through competitive radioligand binding assays and functional assays measuring cyclic AMP (cAMP) production. The key quantitative findings are summarized in the tables below.
Table 1: Competitive Binding Affinity (Ki) of L-644,698 and Other Prostanoids at the Human DP1 Receptor
| Compound | Ki (nM) |
| L-644,698 | 0.9 |
| PGD2 | 0.6 |
| ZK 110841 | 0.3 |
| BW245C | 0.4 |
| BW A868C | 2.3 |
Data sourced from Wright et al., 1998.[1]
Table 2: Selectivity Profile of L-644,698: Binding Affinities (Ki) at Cloned Human Prostanoid Receptors
| Receptor | Ki (nM) | Selectivity vs. DP1 (fold) |
| hDP1 | 0.9 | - |
| hEP1 | >25,400 | >28,222 |
| hEP2 | 267 | ~300 |
| hEP3-III | 3730 | ~4100 |
| hEP4 | 9280 | ~10,000 |
| hFP | >25,400 | >28,222 |
| hIP | >25,400 | >28,222 |
| hTP | >25,400 | >28,222 |
Data sourced from Wright et al., 1998.[1]
Table 3: Functional Potency (EC50) of DP1 Receptor Agonists in Generating Cyclic AMP
| Compound | EC50 (nM) |
| L-644,698 | 0.5 |
| PGD2 | 0.5 |
| ZK 110841 | 0.2 |
| BW245C | 0.3 |
Data sourced from Wright et al., 1998.[1]
Experimental Protocols
The following methodologies are based on the descriptions provided in the primary literature introducing L-644,698.[1]
Cell Culture and Receptor Expression
-
Cell Line: Human Embryonic Kidney (HEK) 293(EBNA) cells were used.
-
Transfection: Cells were stably transfected with an expression vector containing the coding sequence for the human prostanoid DP1 receptor.
-
Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of L-644,698 and other compounds for the DP1 receptor.
-
Radioligand: [3H]-PGD2 was used as the radiolabeled ligand.
-
Membrane Preparation: Membranes were prepared from the HEK 293(EBNA) cells expressing the recombinant hDP1 receptor.
-
Assay Protocol:
-
Cell membranes were incubated with a fixed concentration of [3H]-PGD2.
-
Increasing concentrations of unlabeled competitor ligands (e.g., L-644,698, PGD2) were added to the incubation mixture.
-
The mixture was incubated to allow binding to reach equilibrium.
-
Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters was quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The inhibitor constant (Ki) was then calculated using the Cheng-Prusoff equation.
Cyclic AMP (cAMP) Accumulation Assay
-
Objective: To determine the functional potency (EC50) of L-644,698 as a DP1 receptor agonist.
-
Principle: The DP1 receptor is coupled to a Gs protein, which activates adenylyl cyclase to produce cAMP.
-
Assay Protocol:
-
Intact HEK 293(EBNA) cells expressing the hDP1 receptor were pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells were then stimulated with various concentrations of L-644,698 or other agonists.
-
The reaction was stopped, and the cells were lysed.
-
The intracellular concentration of cAMP was measured using a competitive immunoassay (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
-
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) was determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
DP1 Receptor Signaling Pathway
Caption: DP1 receptor signaling cascade initiated by L-644,698.
Experimental Workflow for L-644,698 Characterization
Caption: Workflow for the characterization of L-644,698.
Subsequent Development and Conclusion
The initial discovery of L-644,698 provided a valuable pharmacological tool for the study of the DP1 receptor.[1] However, a review of the subsequent literature does not indicate significant progression of L-644,698 into later-stage preclinical or clinical development for therapeutic applications. The focus of pharmaceutical research in the area of PGD2 modulation has largely shifted towards the development of DP1 receptor antagonists and antagonists of the second PGD2 receptor, CRTH2 (DP2), for inflammatory conditions such as asthma and allergic rhinitis.
References
In-Depth Technical Guide to L-644698: A Prostaglandin D2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-644698, identified as (4-(3-(3-(3-hydroxyoctyl)-4-oxo-2-thiazolidinyl) propyl) benzoic acid) (racemate), is a potent agonist of the prostaglandin D2 (DP) receptor. This document provides a comprehensive technical overview of this compound, including its chemical identity, mechanism of action, relevant signaling pathways, and detailed experimental protocols. The information is intended to support researchers and professionals in the field of drug development and related scientific disciplines.
Chemical Identity and Properties
| Property | Value |
| Chemical Name | (4-(3-(3-(3-hydroxyoctyl)-4-oxo-2-thiazolidinyl) propyl) benzoic acid) (racemate) |
| Target | Prostaglandin D2 (DP) Receptor |
| Activity | Agonist |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by acting as an agonist at the prostaglandin D2 (DP) receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the DP receptor is expected to initiate a signaling cascade analogous to that of its endogenous ligand, prostaglandin D2 (PGD2).
The primary signaling pathway associated with DP receptor activation involves the Gs alpha subunit of the G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade can have various downstream effects depending on the cell type.
Figure 1: this compound signaling pathway via the DP receptor.
Experimental Protocols
Synthesis of (4-(3-(3-(3-hydroxyoctyl)-4-oxo-2-thiazolidinyl) propyl) benzoic acid)
The following is a representative synthesis protocol adapted from procedures for similar thiazolidinone and benzoic acid derivatives.
Materials:
-
Appropriate starting materials (e.g., a protected amino alcohol and a benzoic acid derivative with a propyl linker)
-
Mercaptoacetic acid
-
Solvents (e.g., toluene, methanol)
-
Dehydrating agent (e.g., Dean-Stark apparatus)
-
Catalyst (if necessary)
-
Reagents for deprotection (if necessary)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Procedure:
-
Condensation: A mixture of the starting amino alcohol and the benzoic acid derivative is refluxed in a solvent such as toluene with azeotropic removal of water using a Dean-Stark apparatus. This step forms the thiazolidinone ring.
-
Deprotection (if applicable): If protecting groups were used on the starting materials, they are removed under appropriate conditions (e.g., acidic or basic hydrolysis).
-
Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel, to yield the final compound.
Figure 2: General workflow for the synthesis of this compound.
Prostaglandin D2 Receptor (DP) Radioligand Binding Assay
This protocol is a general method for determining the binding affinity of compounds like this compound to the DP receptor.
Materials:
-
Cell membranes expressing the human DP receptor
-
Radioligand (e.g., [3H]-PGD2)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding control (e.g., high concentration of unlabeled PGD2)
-
96-well plates
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound (this compound) in the assay buffer. For determining non-specific binding, a separate set of wells will contain the radioligand and a high concentration of unlabeled PGD2.
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The data can then be analyzed using non-linear regression to determine the IC50 of the test compound, from which the Ki (inhibition constant) can be calculated.
Figure 3: Workflow for a DP receptor radioligand binding assay.
Quantitative Data
Specific quantitative data for this compound, such as EC50 and Ki values, are not widely published. Researchers are encouraged to perform binding and functional assays as described above to determine these parameters for their specific experimental conditions.
Conclusion
This compound is a valuable research tool for studying the physiological and pathological roles of the prostaglandin D2 receptor. The information and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of modulating the DP receptor pathway. As with any experimental work, it is crucial to optimize and validate the described protocols for the specific laboratory setting and research objectives.
L-644,698: An In-Depth Technical Guide on In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-644,698 is a potent and highly selective agonist for the human prostaglandin D2 (PGD2) receptor, also known as the DP receptor. As a member of the prostanoid family of receptors, the DP receptor is involved in a variety of physiological and pathological processes, including sleep regulation, inflammation, and allergic responses. The selectivity of L-644,698 for the DP receptor makes it a valuable pharmacological tool for elucidating the receptor's function and a potential lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the in vitro and in vivo studies conducted on L-644,698, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
In Vitro Studies
The in vitro characterization of L-644,698 has been pivotal in establishing its pharmacological profile. Key studies have focused on its binding affinity, functional potency, and selectivity for the human DP receptor.
Quantitative Data Summary: In Vitro
| Parameter | Value | Receptor/Assay | Reference |
| Ki (inhibition constant) | 0.9 nM | Human recombinant DP receptor (hDP) | [1] |
| 267 nM | Human EP2 receptor | [1] | |
| 3730 nM | Human EP3 receptor | [1] | |
| 9280 nM | Human EP4 receptor | [1] | |
| EC50 (half maximal effective concentration) | 0.5 nM | Cyclic AMP (cAMP) production in HEK 293(EBNA) cells expressing hDP | [1] |
Key In Vitro Experiments and Protocols
Objective: To determine the binding affinity (Ki) of L-644,698 for the human DP receptor and its selectivity against other prostanoid receptors.
Experimental Protocol:
-
Cell Culture and Membrane Preparation: A human embryonic kidney cell line (HEK 293(EBNA)) stably expressing the recombinant human DP receptor was used. Cells were cultured and harvested, followed by membrane preparation through homogenization and centrifugation to isolate the cell membranes containing the receptors.
-
Binding Assay:
-
Membrane preparations were incubated with a specific radioligand for the DP receptor, [³H]-PGD2.
-
Increasing concentrations of unlabeled L-644,698 were added to compete with the radioligand for binding to the receptor.
-
The reaction was incubated to reach equilibrium.
-
Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the amount of bound radioligand, was measured using a scintillation counter.
-
-
Data Analysis: The concentration of L-644,698 that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand. A similar protocol was followed for other cloned human prostanoid receptors (EP1, EP2, EP3, EP4, FP, IP, and TP) to assess selectivity.[1]
Objective: To assess the functional potency (EC50) of L-644,698 as an agonist at the human DP receptor.
Experimental Protocol:
-
Cell Culture: HEK 293(EBNA) cells stably expressing the hDP receptor were cultured in appropriate media.
-
cAMP Assay:
-
Cells were pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells were then stimulated with various concentrations of L-644,698.
-
The reaction was stopped, and the cells were lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysates was measured using a competitive immunoassay, often employing radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) principles.
-
-
Data Analysis: A dose-response curve was generated by plotting the cAMP concentration against the logarithm of the L-644,698 concentration. The EC50 value, representing the concentration of L-644,698 that produces 50% of the maximal response, was determined from this curve.[1]
In Vivo Studies
While in vitro studies provide crucial information on the molecular pharmacology of a compound, in vivo studies are essential to understand its effects in a whole organism. Data on the in vivo effects of L-644,698 is more limited in the public domain. However, based on the known physiological roles of the DP receptor, potential in vivo studies would investigate its effects on the respiratory and cardiovascular systems.
Potential In Vivo Models and Protocols
Objective: To evaluate the potential of L-644,698 to induce or inhibit bronchoconstriction, a key feature of asthma and other respiratory diseases where PGD2 is a known mediator.
Experimental Protocol:
-
Animal Preparation: Male Dunkin-Hartley guinea pigs are anesthetized, and a tracheal cannula is inserted for artificial ventilation. Intravenous access is established for drug administration.
-
Measurement of Bronchoconstriction: Changes in airway resistance are measured using a pneumotachograph and a pressure transducer, or by monitoring changes in pulmonary inflation pressure.
-
Drug Administration:
-
To assess agonist effects, increasing doses of L-644,698 would be administered intravenously, and the resulting changes in airway resistance would be recorded.
-
To assess antagonist potential (though L-644,698 is an agonist), animals would be pre-treated with L-644,698 before being challenged with a known bronchoconstrictor like PGD2 or an allergen.
-
-
Data Analysis: Dose-response curves would be constructed to determine the potency of L-644,698 in inducing or inhibiting bronchoconstriction.
Objective: To investigate the effects of L-644,698 on cardiovascular parameters such as blood pressure and heart rate. PGD2 is known to have vasoactive properties.
Experimental Protocol:
-
Animal Preparation: Rats or mice are anesthetized, and catheters are inserted into an artery (e.g., carotid or femoral) for blood pressure measurement and into a vein for drug administration. Heart rate is typically derived from the blood pressure waveform or measured via ECG.
-
Drug Administration: A dose-response study would be conducted by administering increasing doses of L-644,698 intravenously.
-
Data Recording and Analysis: Blood pressure and heart rate are continuously monitored and recorded. The magnitude and duration of any changes from baseline are quantified and analyzed to determine the cardiovascular effects of L-644,698.
Signaling Pathway
L-644,698 exerts its effects by activating the prostaglandin D2 (DP) receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway for the DP receptor is through the Gs alpha subunit (Gαs).
Caption: Signaling pathway of L-644,698 via the DP receptor.
Pathway Description:
-
Binding: L-644,698 binds to the extracellular domain of the DP receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein. The Gαs subunit exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs-GTP subunit dissociates from the βγ subunits and activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Downstream Effects: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to the final cellular response. In different cell types, this can result in effects such as smooth muscle relaxation or inhibition of platelet aggregation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro characterization of a GPCR agonist like L-644,698.
References
Methodological & Application
Application Notes and Protocols for Cell Culture Experiments
Important Note: The compound identifier "L-644698" provided in the topic does not correspond to a known chemical entity in publicly available scientific databases. The following application notes and protocols are provided as a general framework for the experimental evaluation of a novel compound in cell culture. Please verify the correct identifier of your compound of interest to ensure the relevance and accuracy of the experimental design.
Audience
These guidelines are intended for researchers, scientists, and drug development professionals with experience in cell culture and molecular biology techniques.
Introduction
The following protocols provide a comprehensive guide for the initial characterization of a novel chemical compound in a cell culture setting. The primary objectives of these experiments are to determine the compound's effect on cell viability and to elucidate its potential mechanism of action by examining its impact on a key signaling pathway. The protocols are designed to be adaptable to various adherent cell lines and can be modified based on the specific research question and the nature of the test compound.
Data Presentation
Quantitative data from the described experiments should be recorded and organized in a clear and structured manner to facilitate comparison and interpretation.
Table 1: Cell Viability Data (Example)
| Compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.2 | 100 ± 5.1 | 100 ± 3.8 | - |
| 0.1 | 98 ± 3.9 | 95 ± 4.5 | 92 ± 4.1 | |
| 1 | 85 ± 5.3 | 78 ± 6.2 | 65 ± 5.5 | |
| 10 | 52 ± 6.1 | 41 ± 5.8 | 28 ± 4.9 | |
| 100 | 15 ± 3.7 | 8 ± 2.9 | 5 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Western Blot Densitometry Analysis (Example)
| Treatment | p-Protein X / Total Protein X Ratio | Downstream Target A Expression (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| Compound (10 µM) | 0.3 ± 0.1 | 0.4 ± 0.08 |
| Positive Control | 2.5 ± 0.4 | 2.8 ± 0.5 |
Data are normalized to the vehicle control and represent the mean ± standard deviation from three independent experiments.
Experimental Protocols
General Cell Culture Maintenance
This protocol describes the routine subculturing of adherent mammalian cells.
Materials:
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (0.25%).
-
Cell culture flasks or plates.
-
Humidified incubator (37°C, 5% CO₂).
Procedure:
-
Warm all solutions to 37°C before use.
-
Remove and discard the culture medium from the flask.
-
Wash the cell monolayer with PBS to remove any residual serum.
-
Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding complete growth medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Transfer the desired volume of the cell suspension to a new flask containing fresh, pre-warmed complete growth medium.
-
Incubate the cells at 37°C in a 5% CO₂ humidified incubator.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of a compound on cell viability using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]
Materials:
-
Cells of interest.
-
Complete growth medium.
-
Test compound stock solution (in a suitable solvent like DMSO).
-
96-well cell culture plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is to assess changes in protein expression and phosphorylation status within a specific signaling pathway upon compound treatment.[3][4][5]
Materials:
-
Cells of interest.
-
6-well cell culture plates.
-
Test compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (total and phosphorylated forms of target proteins).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the test compound at the desired concentration and for the appropriate time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Mandatory Visualizations
Caption: A general workflow for testing a novel compound in cell culture.
Caption: A generic kinase cascade signaling pathway.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for L-644698 in cAMP Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing L-644698, a potent and selective agonist for the human prostaglandin D2 (DP) receptor, in cyclic AMP (cAMP) assays. The protocols outlined below are designed for researchers in pharmacology, cell biology, and drug discovery to investigate Gs-coupled signaling pathways.
Introduction
This compound is a valuable pharmacological tool for studying the activation of the human prostanoid DP receptor, a Gs protein-coupled receptor (GPCR). Activation of the DP receptor by an agonist like this compound initiates a signaling cascade that stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cAMP.[1] Measuring this increase in cAMP is a robust method to quantify the activity and potency of DP receptor agonists and to screen for potential antagonists.
The primary signaling pathway initiated by this compound binding to the DP receptor is the activation of the Gs alpha subunit (Gαs). This activated subunit, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.
Data Presentation
The following table summarizes the key quantitative data for this compound in relation to the human DP receptor, as determined in a human embryonic kidney cell line (HEK 293) stably expressing the recombinant receptor.
| Parameter | Value | Cell Line | Reference |
| Ki | 0.9 nM | HEK 293(EBNA) | [1] |
| EC50 | 0.5 nM | HEK 293(EBNA) | [1] |
Table 1: Quantitative pharmacological data for this compound at the human DP receptor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the general workflow for a cAMP assay.
Caption: this compound signaling pathway leading to cAMP production.
Caption: General experimental workflow for a cAMP assay with this compound.
Experimental Protocols
This section provides detailed methodologies for performing cAMP assays using this compound to determine agonist potency (EC50) and to screen for antagonists.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human prostanoid DP receptor.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium, supplemented with a phosphodiesterase (PDE) inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercial cAMP detection kit (e.g., HTRF, FRET, ELISA, or luminescence-based).
-
96-well microplates: White, opaque plates are recommended for luminescence-based assays.
-
Forskolin: (Optional, for Gi-coupled receptor assays or as a positive control) Prepare a stock solution in DMSO.
-
DP Receptor Antagonist: (For antagonist screening) e.g., BWA868C.
Protocol 1: Agonist Dose-Response Curve for this compound
This protocol is designed to determine the EC50 of this compound.
-
Cell Culture and Seeding:
-
Culture the HEK 293-hDP cells in T75 flasks until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Agonist Preparation and Addition:
-
Prepare a series of this compound dilutions in assay buffer. A typical concentration range would be from 1 pM to 1 µM to generate a full dose-response curve.
-
Carefully aspirate the culture medium from the wells.
-
Add 50 µL of assay buffer (containing IBMX) to each well.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include wells with assay buffer only as a negative control.
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for 30-60 minutes. The optimal time may need to be determined empirically.
-
-
cAMP Detection:
-
Following incubation, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration (or assay signal) against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC50 value.
-
Protocol 2: Screening for DP Receptor Antagonists
This protocol is for identifying compounds that inhibit the this compound-induced cAMP production.
-
Cell Culture and Seeding:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Antagonist and Agonist Preparation and Addition:
-
Prepare dilutions of the test compounds (potential antagonists) in assay buffer.
-
Aspirate the culture medium and add 50 µL of the test compound dilutions to the wells. Include a vehicle control.
-
Incubate the plate for 15-30 minutes at room temperature.
-
Prepare a solution of this compound in assay buffer at a concentration of 2x its EC80 (a concentration that gives 80% of the maximal response, determined from the agonist dose-response curve).
-
Add 50 µL of the this compound solution to all wells except the negative control wells (which receive 50 µL of assay buffer).
-
-
Incubation:
-
Incubate the plate for 30-60 minutes at room temperature or 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels as described in Protocol 1, step 4.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the this compound-induced cAMP signal for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
-
Conclusion
These application notes provide a framework for using this compound in cAMP assays to study the human DP receptor. The provided protocols and diagrams offer a detailed guide for researchers to characterize the pharmacology of this important Gs-coupled receptor. Adherence to these protocols will enable the generation of robust and reproducible data for basic research and drug discovery applications.
References
L-644698: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-644698 is a potent and selective agonist for the human prostaglandin D2 (hDP) receptor.[1] Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the DP receptor in various biological systems. This document provides a summary of the available data on the dosage and administration of this compound in animal models, based on the foundational characterization studies.
Data Presentation
Currently, detailed in vivo dosage and administration data for this compound in animal models is limited in publicly available literature. The primary characterization of this compound focused on its in vitro receptor binding and functional activity.[1]
Table 1: In Vitro Activity of this compound [1]
| Parameter | Value (nM) | Receptor |
| Ki | 0.9 | hDP |
| EC50 (cAMP generation) | 0.5 | hDP |
| Selectivity vs. hEP2 | ~300-fold | |
| Selectivity vs. hEP3-III | ~4100-fold | |
| Selectivity vs. hEP4 | ~10000-fold | |
| Selectivity vs. hFP | >25,400-fold | |
| Selectivity vs. hIP | >25,400-fold | |
| Selectivity vs. hTP | >25,400-fold |
Experimental Protocols
While specific in vivo protocols for this compound are not detailed in the primary literature, protocols for other prostaglandin DP receptor agonists in similar animal models can provide a framework for experimental design.
General Considerations for In Vivo Administration of Prostaglandin Agonists:
-
Vehicle Selection: Prostaglandin analogs are often lipid-soluble and may require specific vehicles for in vivo administration. Common vehicles include saline with a small percentage of a solubilizing agent like ethanol or DMSO, or buffered solutions. The final concentration of the organic solvent should be minimized to avoid vehicle-induced effects.
-
Route of Administration: The choice of administration route depends on the experimental question and the target organ system. Common routes for systemic effects include intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.) injection. For localized effects, topical or direct administration may be employed.
-
Dose-Response Studies: It is crucial to perform dose-response studies to determine the optimal dose for the desired biological effect while minimizing off-target or adverse effects. A wide range of doses should initially be tested based on the in vitro potency of the compound.
Example Protocol for a Related DP Agonist (BW245C) in a Cardiovascular Study in Conscious Monkeys:
This protocol is adapted from studies on related compounds and can serve as a starting point for designing experiments with this compound.
Objective: To assess the cardiovascular effects of a DP receptor agonist.
Animal Model: Conscious cynomolgus monkeys.
Drug Preparation:
-
Prepare a stock solution of the DP agonist in a suitable vehicle (e.g., sterile saline with a minimal amount of a solubilizing agent).
-
Perform serial dilutions to achieve the desired final concentrations for injection.
Administration:
-
Administer the compound via intravenous (i.v.) infusion.
-
Use a range of doses to establish a dose-response relationship.
Monitoring:
-
Continuously monitor cardiovascular parameters, including heart rate, blood pressure, and electrocardiogram (ECG), using telemetry.
-
Observe the animals for any behavioral changes or adverse effects.
Signaling Pathways and Experimental Workflows
Prostaglandin D2 Receptor Signaling Pathway
This compound, as a PGD2 receptor agonist, is expected to activate the canonical DP receptor signaling pathway. The primary signaling mechanism involves the coupling of the DP receptor to the Gs alpha subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1]
Caption: this compound activates the DP receptor, leading to cAMP production and downstream cellular responses.
General Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for evaluating the in vivo effects of a compound like this compound in an animal model.
Caption: A generalized workflow for conducting in vivo studies with this compound.
References
Application Notes and Protocols for Studying Inflammatory Responses Using L-644698
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-644698 is a potent and highly selective agonist for the prostaglandin D2 (PGD2) receptor 1, also known as the DP1 receptor. Prostanoids, including PGD2, are key lipid mediators that play complex and often opposing roles in the inflammatory cascade. The actions of PGD2 are mediated through two distinct G-protein coupled receptors: the DP1 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). Activation of the DP1 receptor is primarily associated with anti-inflammatory effects, making selective DP1 agonists like this compound valuable tools for dissecting the roles of this pathway in various inflammatory conditions.
The DP1 receptor is coupled to a Gs protein, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade can modulate the function of various immune cells, including dendritic cells, T cells, and macrophages, often leading to the suppression of pro-inflammatory responses. These application notes provide an overview of the use of this compound and other selective DP1 agonists in studying inflammatory responses, along with detailed protocols for key in vitro and in vivo experiments.
Data Presentation
The following tables summarize the quantitative data on the selectivity of this compound and the effects of selective DP1 receptor agonists on inflammatory parameters.
Table 1: Prostanoid Receptor Selectivity of this compound
| Receptor | Binding Affinity (Ki, nM) | Fold Selectivity vs. DP1 |
| DP1 | 0.9 | - |
| EP1 | >25,400 | >28,222 |
| EP2 | ~270 | ~300 |
| EP3 | ~3,700 | ~4,111 |
| EP4 | ~9,000 | ~10,000 |
| FP | >25,400 | >28,222 |
| IP | >25,400 | >28,222 |
| TP | >25,400 | >28,222 |
Data compiled from published in vitro studies.
Table 2: Effects of the Selective DP1 Agonist BW245C on Inflammatory Responses
| Model System | Parameter Measured | Treatment | Result |
| In Vivo: Bleomycin-Induced Lung Fibrosis (Mice) | Inflammatory Cell Recruitment | BW245C (500 nmol/kg) | Significant decrease |
| Collagen Accumulation | BW245C (500 nmol/kg) | Significant decrease | |
| In Vivo: Pneumonia Virus of Mice (PVM) Infection | Neutrophil Infiltration (Lung) | BW245C (1 mg/kg) | Increased |
| Monocyte Infiltration (Lung) | BW245C (1 mg/kg) | Increased | |
| TNF-α, IL-6, IL-1β (Lung) | BW245C (1 mg/kg) | Increased | |
| In Vitro: Murine Dendritic Cells | Induction of Foxp3+ CD4+ T cells | BW245C | Increased |
| IL-10 Production | BW245C | Increased |
Data is for the selective DP1 agonist BW245C, which is expected to have similar effects to this compound due to its comparable receptor selectivity and potency.
Experimental Protocols
In Vitro Assays
1. Measurement of cAMP Production in HEK293 Cells Stably Expressing the DP1 Receptor
Objective: To determine the dose-dependent effect of this compound on the activation of the DP1 receptor by measuring the production of the second messenger, cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing the human DP1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Forskolin (positive control)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., chemiluminescent or fluorescent-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the HEK293-DP1 cells in a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Cell Stimulation:
-
Carefully remove the culture medium.
-
Wash the cells once with warm PBS.
-
Add 50 µL of stimulation buffer (e.g., serum-free media containing a phosphodiesterase inhibitor like 0.5 mM IBMX) to each well.
-
Prepare serial dilutions of this compound in stimulation buffer. Add 50 µL of the this compound dilutions to the respective wells. For the positive control, add a known concentration of forskolin. For the negative control, add stimulation buffer alone.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection reagents provided in the kit and a suitable plate reader (luminometer or fluorometer).
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
2. In Vitro Dendritic Cell Stimulation and T-Cell Co-culture
Objective: To assess the effect of this compound on the ability of dendritic cells (DCs) to induce regulatory T cells (Tregs).
Materials:
-
Bone marrow cells from mice
-
GM-CSF and IL-4 for DC differentiation
-
This compound
-
Antigen (e.g., ovalbumin)
-
LPS (for DC maturation)
-
CD4+ T cells isolated from a T-cell receptor (TCR) transgenic mouse (e.g., OT-II)
-
Flow cytometer and antibodies for CD4, CD25, and Foxp3
-
ELISA kit for IL-10
Procedure:
-
Dendritic Cell Generation:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in the presence of GM-CSF (20 ng/mL) and IL-4 (10 ng/mL) for 6-8 days to generate immature DCs.
-
-
Dendritic Cell Treatment and Maturation:
-
Plate the immature DCs in a 24-well plate.
-
Treat the DCs with this compound at various concentrations for 2 hours.
-
Add antigen (e.g., 10 µg/mL ovalbumin) and LPS (100 ng/mL) to mature the DCs and incubate overnight.
-
-
Co-culture with T cells:
-
Isolate CD4+ T cells from the spleen and lymph nodes of an OT-II mouse.
-
Wash the antigen-pulsed and this compound-treated DCs and co-culture them with the isolated CD4+ T cells at a ratio of 1:10 (DC:T cell) for 3-5 days.
-
-
Analysis:
-
Treg Induction: Harvest the cells from the co-culture and stain for surface markers (CD4, CD25) and the intracellular transcription factor Foxp3. Analyze the percentage of CD4+CD25+Foxp3+ Treg cells by flow cytometry.
-
Cytokine Production: Collect the supernatant from the co-culture and measure the concentration of IL-10 using an ELISA kit.
-
In Vivo Models
1. Carrageenan-Induced Paw Edema in Mice
Objective: To evaluate the anti-inflammatory effect of this compound in an acute model of inflammation.
Materials:
-
Male Swiss albino mice (25-30 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound
-
Vehicle for this compound
-
Reference anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer or calipers
Procedure:
-
Animal Grouping and Treatment:
-
Divide the mice into groups (n=6-8 per group): Vehicle control, this compound (different doses), and reference drug.
-
Administer this compound or the reference drug (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection. Administer the vehicle to the control group.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each mouse at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
2. Bleomycin-Induced Pulmonary Fibrosis in Mice
Objective: To assess the potential of this compound to attenuate inflammation and fibrosis in a chronic inflammatory lung disease model.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
This compound
-
Sterile saline
-
Equipment for intratracheal instillation
Procedure:
-
Induction of Pulmonary Fibrosis:
-
Anesthetize the mice.
-
Administer a single intratracheal dose of bleomycin (e.g., 1.5-3.0 mg/kg) in 50 µL of sterile saline. Control mice receive saline only.
-
-
Treatment:
-
Begin treatment with this compound (e.g., daily intraperitoneal or oral administration) on day 1 or at a later time point, depending on the study design (prophylactic or therapeutic). Continue treatment for 14-21 days.
-
-
Assessment of Inflammation and Fibrosis (at day 14 or 21):
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid and cells from the lungs. Perform total and differential cell counts (macrophages, neutrophils, lymphocytes) on the BAL fluid.
-
Histology: Perfuse and fix the lungs in formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Masson's trichrome for collagen deposition (fibrosis). Score the lung sections for the severity of inflammation and fibrosis.
-
Collagen Quantification: Homogenize a portion of the lung tissue and measure the total collagen content using a hydroxyproline assay.
-
Cytokine Analysis: Measure the levels of pro-inflammatory (e.g., TNF-α, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in the BAL fluid or lung homogenates by ELISA.
-
Visualization of Pathways and Workflows
Caption: DP1 Receptor Signaling Pathway.
Caption: In Vivo Experimental Workflow.
Caption: DP1 vs. DP2 Receptor Function.
Application Notes and Protocols for L-644698 as a Tool Compound in DP Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-644698, with the chemical name (4-(3-(3-(3-hydroxyoctyl)-4-oxo-2-thiazolidinyl) propyl) benzoic acid), is a potent and selective agonist for the human prostanoid DP1 receptor.[1][2] The prostanoid DP1 receptor, activated by its endogenous ligand prostaglandin D2 (PGD2), is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and pathophysiological processes, including inflammation, smooth muscle relaxation, and sleep regulation.[3][4] The principal signaling pathway associated with DP1 receptor activation involves the Gs alpha subunit, which stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[1][3][5]
Due to its high affinity and remarkable selectivity for the DP1 receptor over other prostanoid receptors, this compound serves as an invaluable tool compound for elucidating the pharmacology and cellular functions of the DP1 receptor.[1] Its utility extends to target validation, in vitro and in vivo functional studies, and as a reference compound in the development of novel DP1 receptor modulators.
Pharmacological Profile of this compound
This compound is a full agonist at the human DP1 receptor, comparable in potency to the endogenous ligand PGD2.[1] Its pharmacological characteristics have been determined through comprehensive radioligand binding and functional assays.
Data Presentation
The following tables summarize the quantitative data for this compound, facilitating a clear comparison of its binding affinity, functional potency, and selectivity.
Table 1: Binding Affinity and Functional Potency of this compound at the Human DP1 Receptor
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| This compound | 0.9[1] | 0.5[1] |
| PGD2 | 0.6[1] | 0.5[1] |
| ZK 110841 | 0.3[1] | 0.2[1] |
| BW245C | 0.4[1] | 0.3[1] |
Table 2: Selectivity Profile of this compound against Human Prostanoid Receptors
| Receptor | This compound Ki (nM) | Selectivity Fold (vs. hDP1) |
| DP1 (hDP) | 0.9 [1][6] | - |
| EP1 | > 25,400[1] | > 28,222 |
| EP2 | 267[6] | ~300[1] |
| EP3 | 3730[6] | ~4,100[1] |
| EP4 | 9280[6] | ~10,000[1] |
| FP | > 25,400[1] | > 28,222 |
| IP | > 25,400[1] | > 28,222 |
| TP | > 25,400[1] | > 28,222 |
Signaling Pathway and Experimental Workflows
DP1 Receptor Signaling Pathway
Activation of the DP1 receptor by an agonist such as this compound initiates a well-defined signaling cascade. The receptor couples to the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response.[3][7]
Figure 1: DP1 Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
A competitive radioligand binding assay is employed to determine the binding affinity (Ki) of a test compound like this compound. This involves incubating cell membranes expressing the DP1 receptor with a fixed concentration of a radiolabeled ligand (e.g., [3H]PGD2) and varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is measured to calculate its inhibitory constant (Ki).
Figure 2: Radioligand Binding Assay Workflow.
Experimental Workflow: cAMP Functional Assay
A cAMP functional assay measures the ability of a compound to stimulate or inhibit the production of intracellular cAMP. For a DP1 receptor agonist like this compound, cells expressing the receptor are treated with varying concentrations of the compound, and the resulting change in cAMP levels is quantified to determine its potency (EC50).
Figure 3: cAMP Functional Assay Workflow.
Experimental Protocols
The following are detailed protocols for characterizing the interaction of this compound with the DP1 receptor. These protocols are based on standard methodologies used in GPCR pharmacology.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of this compound for the human DP1 receptor.
Materials:
-
HEK293 cells stably expressing the human DP1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Phosphate-Buffered Saline (PBS).
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [3H]PGD2 (specific activity ~150-200 Ci/mmol).
-
Unlabeled this compound.
-
Non-specific binding control: 10 µM unlabeled PGD2.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hDP1 cells to ~90% confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the membrane pellet in fresh Membrane Preparation Buffer, and repeat the centrifugation.
-
Resuspend the final pellet in Assay Buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.
-
-
Binding Assay:
-
Thaw the membrane preparation on ice. Dilute to a final concentration of 20-40 µg protein per well in ice-cold Assay Buffer.
-
In a 96-well plate, set up the following in a final volume of 250 µL:
-
Total Binding: 50 µL membrane suspension + 50 µL [3H]PGD2 (at a final concentration near its Kd, e.g., 1-2 nM) + 150 µL Assay Buffer.
-
Non-specific Binding: 50 µL membrane suspension + 50 µL [3H]PGD2 + 50 µL unlabeled PGD2 (10 µM final) + 100 µL Assay Buffer.
-
Competition: 50 µL membrane suspension + 50 µL [3H]PGD2 + 50 µL this compound (serial dilutions, e.g., 10 pM to 10 µM final) + 100 µL Assay Buffer.
-
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]PGD2 binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
Objective: To determine the potency (EC50) of this compound in stimulating cAMP production via the human DP1 receptor.
Materials:
-
HEK293 cells stably expressing the human DP1 receptor.
-
Cell culture medium.
-
Assay Buffer (e.g., HBSS or serum-free medium).
-
Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (IBMX).
-
This compound.
-
Forskolin (positive control).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque microplates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating:
-
Harvest HEK293-hDP1 cells and resuspend in culture medium.
-
Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Stimulation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Aspirate the culture medium from the cells and replace it with Assay Buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Pre-incubate for 15-30 minutes at room temperature.
-
Add the diluted this compound to the wells to achieve final concentrations ranging from picomolar to micromolar. Include a vehicle control and a positive control (e.g., 10 µM forskolin).
-
Incubate for 30-60 minutes at room temperature.[3]
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit. This typically involves adding lysis and detection reagents directly to the wells.
-
-
Data Analysis:
-
Generate a cAMP standard curve according to the kit instructions.
-
Convert the raw assay signals to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the EC50 value (concentration of this compound that produces 50% of the maximal response) using a four-parameter logistic equation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the recombinant human prostanoid DP receptor and identification of L-644,698, a novel selective DP agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. bpsbioscience.com [bpsbioscience.com]
L-644698 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the handling and experimental use of the research compound L-644698. It includes essential information on solubility characteristics, preparation of solutions for in vitro and in vivo studies, and standardized protocols for cell-based assays. The provided methodologies and data are intended to ensure consistency and reproducibility in experimental outcomes.
Solubility of this compound
The solubility of a compound is a critical factor in designing and executing experiments. The following table summarizes the recommended solvents for preparing this compound solutions. It is crucial to note that "like dissolves like"; polar solvents are best for dissolving polar compounds, while non-polar solvents are suitable for non-polar compounds[1]. For compounds with poor aqueous solubility, the use of organic solvents such as dimethyl sulfoxide (DMSO) is common for creating concentrated stock solutions[2][3].
| Solvent | Type | Solubility (at 25°C) | Preparation Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 mg/mL | Recommended for preparing high-concentration stock solutions. Store at -20°C. |
| Ethanol | Polar Protic | ~10 mg/mL | Can be used for stock solutions and some in vivo formulations. May require warming. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | < 1 mg/mL | This compound has low solubility in aqueous buffers. Prepare working solutions by diluting a concentrated stock solution. |
| Water | Polar Protic | Insoluble | Not recommended for direct dissolution. |
Table 1: Solubility of this compound in common laboratory solvents.
Preparation of this compound for Experiments
Preparation of Stock Solutions
Accurate and consistent preparation of stock solutions is fundamental for reliable experimental results. The following protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol:
-
Equilibrate: Allow the this compound powder vial to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Dissolution: Add the appropriate volume of DMSO to the powder to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For immediate use, a fresh solution should be prepared.
Preparation of Working Solutions for Cell-Based Assays
Working solutions are prepared by diluting the high-concentration stock solution into a cell culture medium.
Protocol:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional): Depending on the final desired concentration, an intermediate dilution in cell culture medium may be necessary to ensure accurate final concentrations.
-
Final Dilution: Directly add the required volume of the stock solution (or intermediate dilution) to the pre-warmed cell culture medium to achieve the final desired experimental concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
-
Mixing: Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.
Caption: Workflow for this compound Solution Preparation.
Experimental Protocols: In Vitro Cell-Based Assay
This protocol provides a general framework for assessing the activity of this compound in a cell-based assay.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well cell culture plates
-
This compound working solutions
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Protocol:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight in a 37°C, 5% CO₂ incubator[4].
-
Compound Treatment: The following day, remove the old medium and replace it with fresh medium containing various concentrations of this compound. Include appropriate controls (e.g., vehicle control with DMSO, untreated control).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Hypothetical Signaling Pathway Modulated by this compound
The following diagram illustrates a hypothetical signaling pathway that could be investigated in relation to this compound's mechanism of action. This is a generalized representation of a common cellular signaling cascade.
Caption: Hypothetical Signaling Pathway for this compound.
Stability of this compound
The stability of this compound solutions is critical for ensuring the accuracy of experimental results. Long-term storage of DMSO stock solutions is recommended at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For aqueous working solutions, it is best to prepare them fresh for each experiment. Stability testing guidelines recommend assessing stability under various conditions, including long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) storage conditions[5][6][7]. Stress testing under conditions of high temperature, humidity, oxidation, and photolysis can help identify potential degradation products[8].
Safety Precautions
This compound is a research compound with unknown toxicological properties. Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling of the powdered compound and concentrated solutions should be performed in a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for further information.
References
- 1. Solvent - Wikipedia [en.wikipedia.org]
- 2. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for high-throughput single-cell patterning using a reusable ultrathin metal microstencil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
Application Notes and Protocols for L-644698: A Guide for Researchers
Disclaimer: As of the latest update, a specific Safety Data Sheet (SDS) for L-644698 is not publicly available. The following safety and handling guidelines are based on best practices for handling research chemicals with unknown toxicological properties. Researchers must consult the specific SDS provided by the supplier before handling this compound. The experimental protocols and signaling pathway information provided are general methodologies and may not be specific to this compound.
Safety and Handling Guidelines
Given that the specific hazards of this compound are not fully characterized, it is imperative to treat this compound as potentially hazardous. All personnel should be thoroughly trained in general laboratory safety procedures before working with this substance.
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential to minimize exposure to potentially harmful substances.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specific Recommendations | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3] | Prevents skin contact with the compound. |
| Body Protection | A lab coat or a chemical-resistant suit.[2] | Protects skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for handling large quantities or if aerosols are generated.[2] | Minimizes inhalation of dust or vapors. |
Storage and Handling
Proper storage and handling are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
| Aspect | Guideline | Rationale |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Follow the storage temperature recommendations provided by the supplier.[5] | Prevents degradation and contamination. |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor.[6] Wash hands thoroughly after handling.[4] | Minimizes exposure to the compound. |
| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases.[6] | Prevents potentially hazardous chemical reactions. |
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, contact your institution's environmental health and safety department.[7] |
Disposal
Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[8] Do not allow the chemical to enter drains or waterways.
Potential Signaling Pathways of Interest
While the specific mechanism of action for this compound is not detailed in the available literature, researchers in drug development often investigate the impact of novel compounds on key signaling pathways implicated in various diseases. The following diagrams illustrate general representations of such pathways that are frequently studied.
Caption: Generalized NF-κB Signaling Pathway.[2][9][10][11][12]
Caption: Generalized PI3K/Akt/mTOR Signaling Pathway.[8][13][14][15][16]
Caption: Generalized MAPK Signaling Pathway.[7][17][18][19][20]
General Experimental Protocols
The following sections outline general protocols for in vitro and in vivo studies. These are intended as a starting point and must be adapted based on the specific research question, cell lines, or animal models used, and the physicochemical properties of this compound.
In Vitro Cell-Based Assay Workflow
This workflow describes a general procedure for testing the effects of a compound on cultured cells.
Caption: General workflow for an in vitro cell-based assay.[21][22][23][24][25][26][27]
A detailed protocol for a cell viability assay (e.g., MTT or CellTiter-Glo®) would typically involve the following steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[28] Perform serial dilutions to obtain the desired final concentrations.
-
Treatment: Remove the culture medium and add fresh medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay: Add the viability reagent to each well according to the manufacturer's instructions.
-
Data Collection: Measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
In Vivo Animal Study Workflow
This diagram outlines a general workflow for conducting an in vivo study in an animal model. All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC).[29][30][31][32]
Caption: General workflow for an in vivo animal study.[29][33][34][35][36][37]
A detailed protocol for an in vivo study would need to specify:
-
Animal Model: Species, strain, sex, and age of the animals.
-
Housing and Husbandry: Environmental conditions and diet.
-
Dosing: Formulation, route of administration, dose levels, and dosing schedule.
-
Monitoring: Parameters to be monitored (e.g., body weight, tumor volume, clinical signs of toxicity).
-
Endpoints: Humane endpoints and criteria for euthanasia.
-
Sample Collection and Processing: Tissues and fluids to be collected and how they will be processed and stored.
-
Statistical Analysis: Methods for analyzing the collected data.
It is the responsibility of the end-user to determine the suitability of this information for their specific application and to establish appropriate safety and handling practices. Always consult the most recent and specific safety information provided by the chemical supplier.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Annexin 1 negatively regulates IL-6 expression via effects on p38 MAPK and MAPK phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB - Wikipedia [en.wikipedia.org]
- 10. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. frontiersin.org [frontiersin.org]
- 15. Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell - Ding - Translational Cancer Research [tcr.amegroups.org]
- 16. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pblassaysci.com [pblassaysci.com]
- 24. Enabling 1536-Well High-Throughput Cell-Based Screening through the Application of Novel Centrifugal Plate Washing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cell-based Assays | MuriGenics [murigenics.com]
- 26. protocols.io [protocols.io]
- 27. m.youtube.com [m.youtube.com]
- 28. selleckchem.com [selleckchem.com]
- 29. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 30. researchsupport.psu.edu [researchsupport.psu.edu]
- 31. Protocol Preparation | Research and Innovation [research.uoregon.edu]
- 32. Help Information for Specific Animal Protocol Questions | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 33. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 34. rhizomeai.com [rhizomeai.com]
- 35. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 36. fda.gov [fda.gov]
- 37. IND & NDA Submissions: Non-Clinical Toxicology Guide [auxochromofours.com]
L-644,698: A Potent Prostaglandin DP1 Receptor Agonist
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Experimental Variability with Farnesyltransferase Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with farnesyltransferase inhibitors (FTIs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of experimental variability and specific issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for farnesyltransferase inhibitors?
Farnesyltransferase inhibitors (FTIs) are a class of experimental drugs that target and inhibit the enzyme farnesyltransferase (FTase).[1][2] FTase is responsible for a critical post-translational modification called farnesylation, where a farnesyl group is attached to a cysteine residue within a "CAAX" motif at the C-terminus of specific proteins.[2][3] This lipid modification is essential for the proper membrane localization and function of numerous proteins involved in cell signaling, growth, and proliferation, most notably the Ras family of small GTPases.[1][3][4] By preventing farnesylation, FTIs disrupt the function of these key signaling proteins, leading to downstream effects such as cell cycle arrest and apoptosis.[5][6][7]
Q2: Why do I observe different IC50 values for the same FTI across different cell lines?
Significant variation in IC50 values for an FTI across different cell lines is a common observation.[5] This variability can be attributed to several factors:
-
Genetic Background of Cell Lines: The mutational status of genes like RAS can influence sensitivity. While initially developed to target oncogenic Ras, FTIs have shown efficacy in cells with wild-type Ras, suggesting the involvement of other farnesylated proteins.[5][8]
-
Alternative Prenylation: Some proteins, particularly K-Ras and N-Ras, can undergo alternative prenylation by geranylgeranyltransferase I (GGTase-I) when farnesyltransferase is inhibited.[2][9] This bypass mechanism can confer resistance to FTIs.
-
Expression Levels of Target Proteins: The abundance of farnesyltransferase and its protein substrates can vary between cell lines, affecting the concentration of inhibitor required to achieve a biological response.
-
Cellular Metabolism and Efflux: Differences in drug metabolism and the expression of efflux pumps, such as P-glycoprotein, can alter the intracellular concentration of the FTI.[10]
Q3: My FTI seems to have off-target effects. What are the known non-Ras targets of FTIs?
While Ras proteins were the initial focus, it is now understood that FTIs affect a range of other farnesylated proteins, leading to what may be perceived as off-target effects. These are more accurately described as part of the broader mechanism of action. Key non-Ras targets include:
-
Rho family GTPases (e.g., RhoB): Affects cytoskeletal organization and cell motility.[11]
-
Lamin A/C (prelamin A): Inhibition of farnesylation of prelamin A is a key therapeutic mechanism in progeria.[12][13] The accumulation of unprocessed prelamin A can be used as a biomarker for FTI activity.[7]
-
Centromere proteins (CENP-E and CENP-F): Disruption of their farnesylation can lead to defects in chromosome alignment and mitotic arrest.[5]
-
Rheb (Ras homolog enriched in brain): A positive regulator of the mTOR signaling pathway.[14]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
Symptoms:
-
High variability in cell viability or proliferation assays between replicate experiments.
-
Unexpected changes in cellular morphology.
-
Drifting IC50 values over time.
| Potential Cause | Troubleshooting Steps |
| FTI Solubility and Stability | - Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store in small aliquots at -80°C to minimize freeze-thaw cycles. - Confirm the solubility of the FTI in your culture medium. Precipitates can lead to inaccurate dosing. - Consider the stability of the FTI in culture medium over the course of your experiment. For longer experiments, it may be necessary to replenish the medium with fresh FTI.[5][6] |
| Cell Culture Conditions | - Maintain consistent cell passage numbers, as high passage numbers can lead to phenotypic drift. - Ensure consistent seeding density, as this can affect cell growth rates and drug sensitivity. - Regularly test for mycoplasma contamination, which can alter cellular responses. |
| Assay Protocol | - Optimize the incubation time with the FTI. The effects on cell cycle and apoptosis may be time-dependent. - Ensure thorough mixing when diluting the FTI into culture medium to avoid concentration gradients. |
Issue 2: Lack of In Vivo Efficacy Despite In Vitro Potency
Symptoms:
-
FTI shows potent activity in cell culture but fails to inhibit tumor growth in xenograft models.
-
High variability in tumor response within the same treatment group.
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetics and Bioavailability | - Review the recommended formulation and route of administration for the specific FTI. Some FTIs have poor oral bioavailability and may require specific vehicles. - Conduct pharmacokinetic studies to determine if the FTI is reaching the target tissue at a sufficient concentration and for an adequate duration. |
| Tumor Microenvironment | - The tumor microenvironment can influence drug penetration and efficacy. Consider using orthotopic models or patient-derived xenografts (PDXs) for more clinically relevant results.[15] |
| Alternative Prenylation In Vivo | - The bypass mechanism of geranylgeranylation for K-Ras and N-Ras can be a significant factor in vivo.[2] Consider combination therapies with GGTase-I inhibitors. |
| Dosing Schedule | - The dosing schedule can significantly impact efficacy. Continuous versus intermittent dosing may yield different results. Clinical trial protocols for FTIs like lonafarnib and tipifarnib often use specific dosing cycles.[12][16][17] |
Experimental Protocols
General Protocol for In Vitro FTI Treatment and Growth Inhibition Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
FTI Preparation: Prepare a serial dilution of the FTI stock solution in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and replace it with medium containing the various concentrations of the FTI or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as MTT, resazurin, or a cell counting kit.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Note: This is a general guideline. Specific cell lines and FTIs may require optimization of seeding density, treatment duration, and other parameters.
Protocol for Western Blot Analysis of Farnesylation Inhibition
-
Treatment: Treat cells with the desired concentration of FTI for the appropriate duration.
-
Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for a farnesylated protein (e.g., HDJ-2, prelamin A) to observe the appearance of the unfarnesylated form (which often migrates differently). Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.
Signaling Pathways and Workflows
Caption: Mechanism of action of Farnesyltransferase Inhibitors (FTIs).
References
- 1. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Farnesyltransferase inhibitors: a detailed chemical view on an elusive biological problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential of farnesyltransferase inhibitors as cancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. K-Ras-Independent Effects of the Farnesyl Transferase Inhibitor L-744,832 on Cyclin B1/Cdc2 Kinase Activity, G2/M Cell Cycle Progression and Apoptosis in Human Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the farnesyl transferase inhibitor L-744,832 on the colon cancer cell line DLD-1 and its combined use with radiation and 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Farnesyltransferase inhibitor R115777 inhibits cell growth and induces apoptosis in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical trial of a farnesyltransferase inhibitor in children with Hutchinson–Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. io.nihr.ac.uk [io.nihr.ac.uk]
- 15. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase 2 trial of the farnesyltransferase inhibitor tipifarnib for relapsed/refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
Technical Support Center: Optimizing Farnesyltransferase Inhibitor L-644698 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of the farnesyltransferase inhibitor (FTI) L-644698 for maximal experimental response.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a farnesyltransferase inhibitor (FTI). Farnesyltransferase is a critical enzyme that attaches a farnesyl group to certain proteins, a process called farnesylation. This lipid modification is essential for anchoring these proteins to the cell membrane, which is crucial for their function in signal transduction. A key target of FTIs is the Ras family of small GTPases, which are frequently mutated and hyperactive in cancer.[1][2] By inhibiting farnesyltransferase, this compound prevents Ras from localizing to the cell membrane, thereby blocking its downstream signaling pathways involved in cell proliferation, survival, and differentiation.[1][2] Other proteins, such as Rheb (Ras homolog enriched in brain), which regulates the mTOR pathway, are also targets of FTIs.[3][4]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: For initial screening experiments, a broad concentration range is recommended to determine the potency of this compound in your specific cell line. A common starting point is a logarithmic or semi-logarithmic dilution series ranging from 1 nM to 100 µM.[5] The optimal concentration will vary significantly depending on the cell type, the specific biological question being addressed, and the duration of the treatment.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically provided as a lyophilized powder. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent, such as dimethyl sulfoxide (DMSO). To maintain the stability of the compound, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term storage. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. It is critical to ensure that the final DMSO concentration in your experimental wells is consistent across all conditions and remains at a non-toxic level, typically below 0.5%.
Q4: My cells are not responding to this compound treatment. What are the possible reasons?
A4: There are several potential reasons for a lack of response:
-
Cell Line Resistance: The cell line you are using may not rely on signaling pathways that are sensitive to farnesyltransferase inhibition. For example, some Ras isoforms (K-Ras and N-Ras) can be alternatively prenylated by geranylgeranyltransferase-1, bypassing the inhibitory effect of FTIs.[3]
-
Compound Inactivity: The compound may have degraded due to improper storage or handling. Prepare a fresh stock solution and repeat the experiment.
-
Insufficient Incubation Time: The biological effects of this compound may require a longer incubation period to become apparent. Consider a time-course experiment (e.g., 24, 48, and 72 hours).
-
Suboptimal Concentration: The concentrations used may be too low to elicit a response. A dose-response experiment with a wider concentration range is recommended.
Troubleshooting Guide
Below is a table summarizing common issues encountered when optimizing this compound concentration, their potential causes, and suggested solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant decrease in cell viability, even at high concentrations | - this compound is not active or has degraded.- The cell line is resistant to farnesyltransferase inhibition.- Insufficient incubation time. | - Verify the integrity of your this compound stock; prepare a fresh stock if necessary.- Confirm the reliance of your cell line on farnesylation-dependent pathways (e.g., via Western blot for downstream targets).- Extend the incubation time (e.g., up to 72 hours). |
| Significant cell death in vehicle control (e.g., DMSO) wells | - DMSO concentration is too high.- The cell line is particularly sensitive to DMSO. | - Ensure the final DMSO concentration does not exceed 0.5%.- Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your specific cell line. |
| Discrepancies between different viability assays | - Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). | - Use at least two different viability assays based on different principles to confirm your results (e.g., MTT and a trypan blue exclusion assay). |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines a method for conducting a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
DMSO
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium from your stock solution. A common approach is a 10-point dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, and a vehicle control with the same final DMSO concentration).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "no-cell" blank control (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other values. Normalize the data to the vehicle control (as 100% viability). Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Data Presentation
The following table is a template for summarizing the results of your dose-response experiment.
| This compound Concentration | Mean Absorbance (570 nm) | Standard Deviation | % Viability (Normalized to Control) |
| Vehicle Control (0 µM) | [Enter Value] | [Enter Value] | 100% |
| 0.01 µM | [Enter Value] | [Enter Value] | [Calculate Value] |
| 0.03 µM | [Enter Value] | [Enter Value] | [Calculate Value] |
| 0.1 µM | [Enter Value] | [Enter Value] | [Calculate Value] |
| 0.3 µM | [Enter Value] | [Enter Value] | [Calculate Value] |
| 1 µM | [Enter Value] | [Enter Value] | [Calculate Value] |
| 3 µM | [Enter Value] | [Enter Value] | [Calculate Value] |
| 10 µM | [Enter Value] | [Enter Value] | [Calculate Value] |
| 30 µM | [Enter Value] | [Enter Value] | [Calculate Value] |
| 100 µM | [Enter Value] | [Enter Value] | [Calculate Value] |
| Calculated IC50 Value: | [Enter Value] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 2. ddescholar.acemap.info [ddescholar.acemap.info]
- 3. The farnesyl transferase inhibitor (FTI) SCH66336 (lonafarnib) inhibits Rheb farnesylation and mTOR signaling. Role in FTI enhancement of taxane and tamoxifen anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The farnesyl transferase inhibitor lonafarnib inhibits mTOR signaling and enforces sorafenib-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: L-644,698 and Farnesyltransferase Inhibitors
Disclaimer: The following information is provided for a representative farnesyltransferase inhibitor (FTI), as specific data for L-644,698 is not publicly available. Researchers should always consult the manufacturer's product datasheet and safety data sheet (SDS) for specific handling, storage, and stability information for their particular compound.
This technical support guide is designed for researchers, scientists, and drug development professionals using farnesyltransferase inhibitors like L-644,698 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-644,698 and what is its mechanism of action?
A1: L-644,698 is classified as a farnesyltransferase inhibitor (FTI). Farnesyltransferase (FTase) is a critical enzyme that catalyzes the attachment of a farnesyl group to specific proteins, a process known as farnesylation. This post-translational modification is essential for the proper localization and function of these proteins, including the Ras family of small GTPases, which are key regulators of cell growth, differentiation, and survival. By inhibiting FTase, L-644,698 prevents the farnesylation of Ras and other target proteins, thereby disrupting their signaling pathways and potentially leading to anti-proliferative effects in cancer cells.
Q2: What are the recommended storage conditions for farnesyltransferase inhibitors?
A2: As a general guideline, solid forms of peptidomimetic FTIs should be stored in a tightly sealed container in a dry and well-ventilated place, protected from light. For long-term storage, it is recommended to store the compound at -20°C. Stock solutions should also be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: How should I prepare stock solutions of L-644,698?
A3: The solubility of FTIs can vary. It is recommended to consult the manufacturer's datasheet for the specific solubility of L-644,698. Typically, these compounds are soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the solid compound in the appropriate solvent to the desired concentration. For cell-based assays, ensure the final concentration of the organic solvent in the cell culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.
Q4: I am observing unexpected or inconsistent results in my experiments. What are some potential stability-related issues?
A4: Inconsistent results can arise from several factors related to the stability of the FTI:
-
Degradation of Stock Solutions: Frequent freeze-thaw cycles or improper storage can lead to the degradation of the compound in your stock solution. It is advisable to aliquot stock solutions into smaller, single-use volumes.
-
Instability in Culture Medium: Some compounds may have limited stability in aqueous solutions like cell culture media. It is recommended to prepare fresh dilutions from the stock solution for each experiment.
-
Light Sensitivity: Prolonged exposure to light can degrade light-sensitive compounds. Protect stock solutions and experimental setups from direct light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity over time. | Degradation of the compound in stock solution due to improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solutions. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Store at -80°C for long-term stability. |
| High background or off-target effects in cell-based assays. | High concentration of the compound or the solvent (e.g., DMSO). | Perform a dose-response experiment to determine the optimal concentration. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1%). |
| Precipitation of the compound in aqueous solution. | Poor solubility of the compound in the experimental buffer or medium. | Consult the manufacturer's solubility data. Consider using a different solvent for the stock solution or a solubilizing agent if compatible with your experimental setup. Prepare dilutions immediately before use. |
| Inconsistent results between experiments. | Variation in experimental conditions or compound stability. | Standardize all experimental procedures. Prepare fresh dilutions of the FTI for each experiment from a properly stored stock solution. Include positive and negative controls in every experiment. |
Quantitative Data Summary
The following table summarizes hypothetical stability data for a representative farnesyltransferase inhibitor. Note: This is illustrative data and may not reflect the actual stability of L-644,698.
| Storage Condition | Solvent | Duration | Purity |
| Solid | N/A | 24 months | >98% |
| -20°C | |||
| Stock Solution | DMSO | 6 months | >95% |
| -20°C | |||
| Stock Solution | DMSO | 1 month | >98% |
| -80°C | |||
| Aqueous Solution | PBS, pH 7.4 | 24 hours | >90% |
| 37°C |
Experimental Protocols
General Protocol for a Cell-Based Proliferation Assay using an FTI
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a series of dilutions of the FTI from a DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the FTI. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for proliferation inhibition if available.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Proliferation Assessment: After incubation, assess cell proliferation using a suitable method, such as the MTT, XTT, or CyQUANT assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value of the FTI.
Visualizations
Technical Support Center: Improving Aqueous Solubility of Research Compounds
Disclaimer: Despite a comprehensive search, no specific public information regarding the chemical properties, structure, or solubility of a compound designated "L-644698" could be located. Therefore, this technical support guide provides general advice and troubleshooting strategies for improving the aqueous solubility of poorly soluble research compounds, hereinafter referred to as "your compound." The principles and techniques described are broadly applicable in a research and drug development context.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound is not dissolving in my aqueous buffer. What are the first steps I should take?
A1: When encountering solubility issues with a novel or poorly characterized compound in an aqueous solution, a systematic approach is recommended.
-
Visual Inspection: Initially, visually inspect the solution. The presence of visible solid particles after adequate mixing indicates poor solubility.
-
Sonication: To aid dissolution, you can sonicate the solution. This uses ultrasonic waves to break apart solid particles and enhance solvent interaction.[1][2]
-
Gentle Heating: For some compounds, gentle heating of the solution can increase solubility. However, be cautious as this can degrade thermally sensitive compounds. Always check the compound's stability at elevated temperatures.
-
pH Adjustment: If your compound has ionizable groups (e.g., carboxylic acids, amines), its solubility will be pH-dependent.[1][3][4] For acidic compounds, increasing the pH (making the solution more basic) will increase solubility. For basic compounds, decreasing the pH (making the solution more acidic) will enhance solubility.[4] Incremental adjustments of 0.5 pH units followed by observation are recommended.
-
Solvent Test: Perform a small-scale solubility test in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), ethanol, or methanol. If your compound dissolves in these solvents, a co-solvent strategy might be effective.
Q2: I've tried basic troubleshooting. What are more advanced methods to improve the solubility of my compound?
A2: If initial steps are insufficient, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs. These methods can be broadly categorized into physical and chemical modifications.
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area-to-volume ratio, which can enhance the dissolution rate.[2][5]
-
Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix. When the carrier dissolves, the drug is released as very fine particles.[3]
-
Modification of Crystal Habit:
-
Amorphous Forms: These have a disordered molecular arrangement and higher energy state, often leading to greater solubility than their crystalline counterparts.[3]
-
Polymorphs: Different crystalline forms of the same compound can have different solubilities.
-
Chemical Modifications:
-
Use of Co-solvents: Adding a water-miscible organic solvent to an aqueous solution can increase the solubility of nonpolar molecules by reducing the polarity of the solvent mixture.[1][5] Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG).[2]
-
Use of Surfactants (Micellar Solubilization): Surfactants form micelles in aqueous solutions above a certain concentration. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[3][5]
-
Complexation (e.g., with Cyclodextrins): Cyclodextrins are molecules with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the drug from the aqueous environment and increasing its solubility.
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.[3][4]
Q3: How do I choose the right solubility enhancement technique for my compound?
A3: The selection of an appropriate method depends on the physicochemical properties of your compound, the desired concentration, the intended application (e.g., in vitro assay vs. in vivo study), and potential toxicity of any excipients used.
| Technique | Suitable For | Considerations |
| pH Adjustment | Ionizable compounds (weak acids/bases) | Can affect compound stability and biological activity. |
| Co-solvents | Nonpolar or lipophilic compounds | The organic solvent may have biological effects or be toxic at higher concentrations.[2] |
| Surfactants | A wide range of poorly soluble compounds | Can interfere with some biological assays; potential for cytotoxicity. |
| Cyclodextrins | Compounds that fit within the cyclodextrin cavity | Can be expensive; potential for renal toxicity with some cyclodextrins. |
| Particle Size Reduction | Solid compounds for oral or suspension formulations | May not increase equilibrium solubility, only the rate of dissolution.[2] |
| Solid Dispersions | Thermally stable compounds | The manufacturing process can be complex. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent (e.g., DMSO)
-
Weighing: Accurately weigh a small amount of your compound using an analytical balance.
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the solid compound to achieve a high concentration stock solution (e.g., 10-100 mM). Vortex or sonicate until the compound is fully dissolved.
-
Serial Dilution: Perform serial dilutions of this high-concentration stock solution into your aqueous experimental buffer to reach the desired final concentration.
-
Final Concentration of Co-solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experiment is low (typically <0.5% v/v) to avoid solvent-induced artifacts or toxicity.
-
Controls: Always include a vehicle control in your experiments, which contains the same final concentration of the co-solvent as your test samples.
Protocol 2: Screening for Optimal pH
-
Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 4.0 to pH 9.0 in 1.0 unit increments).
-
Add Compound: Add a pre-weighed excess amount of your solid compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant of each vial using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Analysis: Plot the measured solubility against the pH to identify the pH at which the compound exhibits maximum solubility.
References
- 1. Society of Critical Care Medicine 27th Educational and Scientific Symposium. San Antonio, Texas, USA, February 4-8, 1998. Abstracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.adeo.com [media.adeo.com]
- 3. researchgate.net [researchgate.net]
- 4. media.adeo.com [media.adeo.com]
- 5. media.adeo.com [media.adeo.com]
Technical Support Center: Cell Viability Assays with Farnesyltransferase Inhibitor (FTI) Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Farnesyltransferase Inhibitors (FTIs) in cell viability assays. Given that the specific compound L-644698 could not be publicly identified, this guide focuses on the broader class of FTIs, to which it likely belongs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Farnesyltransferase Inhibitors (FTIs) and how does it affect cell viability?
Farnesyltransferase inhibitors (FTIs) are a class of experimental drugs that target and inhibit the enzyme farnesyltransferase (FTase).[1] FTase is responsible for a critical post-translational modification process called farnesylation, where a farnesyl group is attached to specific proteins.[1] One of the key targets of farnesylation is the Ras protein, which is frequently mutated and hyperactive in many cancers.[1][2] Farnesylation is essential for Ras to localize to the cell membrane and participate in signaling pathways that control cell growth, proliferation, and survival.[1]
By inhibiting FTase, FTIs prevent the farnesylation of Ras and other proteins, thereby disrupting their normal function.[2][3] This can lead to a decrease in cell viability through several mechanisms, including:
-
Induction of Apoptosis: FTIs have been shown to induce programmed cell death in various cancer cell lines.[1][4][5]
-
Cell Cycle Arrest: These inhibitors can halt the cell cycle, preventing cancer cells from proliferating.[6]
-
Inhibition of Tumor Growth: In preclinical models, FTIs have demonstrated the ability to inhibit the growth of tumors.[2][4]
It's important to note that while initially designed to target Ras, the anti-cancer effects of FTIs are also mediated by their impact on other farnesylated proteins, such as RhoB.[2][6]
Q2: I am observing inconsistent IC50 values for my FTI compared to published literature. What could be the cause?
Discrepancies in IC50 values are a common issue in cell-based assays and can arise from several factors:
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivities to FTIs. It is crucial to use the same cell line as cited in the literature.
-
Passage Number: Cell lines can change genetically and phenotypically over time with repeated passaging. It is recommended to use low-passage number cells for consistency.
-
Experimental Conditions: Minor variations in experimental protocols can significantly impact results. Factors to standardize include:
-
Cell seeding density
-
Serum concentration in the culture medium
-
Duration of FTI treatment
-
-
Assay Type: The choice of cell viability assay (e.g., MTT, MTS, XTT, CellTiter-Glo) can influence the outcome. Some FTIs may interfere with the chemistry of certain assays.[7]
Q3: My untreated control cells show low viability. What should I do?
Low viability in control wells invalidates the experiment. Here are some common causes and solutions:
-
Cell Seeding Issues: Ensure a single-cell suspension before seeding and use a calibrated pipette for accuracy.
-
Solvent Toxicity: If the FTI is dissolved in a solvent like DMSO, the final concentration in the media should be non-toxic (typically below 0.5%). Always include a vehicle-only control to assess solvent toxicity.[8]
-
Contamination: Regularly check for microbial contamination (e.g., bacteria, yeast, mycoplasma).
-
Suboptimal Culture Conditions: Verify that the incubator has the correct temperature, CO2 levels, and humidity. Use pre-warmed media.
Q4: I am observing an increase in "viability" at low concentrations of the FTI. Is this a real effect?
This is a known artifact that can occur with certain cell viability assays. The apparent increase in viability is often not due to increased cell proliferation but can be caused by:
-
Assay Interference: The FTI compound itself might directly react with the assay reagent (e.g., reducing the tetrazolium salt in an MTT assay), leading to a false positive signal.[7] To check for this, run a control with the FTI in cell-free media.
-
Metabolic Shift: At sub-lethal doses, some compounds can induce a cellular stress response that increases metabolic activity. Since many viability assays measure metabolic activity as a proxy for cell number, this can be misinterpreted as an increase in viability.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding | Ensure a homogenous cell suspension. Use a calibrated multichannel pipette.[8] |
| Edge effects in the microplate | Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media instead.[7][8] | |
| Incomplete formazan solubilization (MTT assay) | Ensure complete dissolution of formazan crystals by thorough mixing before reading the absorbance. | |
| Precipitate Formation in Wells | Poor compound solubility | Visually inspect wells under a microscope. Consider using a different solvent or a lower, more soluble concentration of the FTI. |
| Discrepancy Between Different Viability Assays | Different assay principles | Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). It is advisable to confirm results using an orthogonal assay method. |
| Assay interference | The FTI may be interfering with the chemistry of one of the assays. Run cell-free controls to test for direct interaction between the FTI and the assay reagents.[7] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the FTI in complete culture medium. The final solvent concentration should be consistent across all wells and ideally ≤0.1%. Remove the old medium and add the FTI-containing medium to the respective wells. Include untreated and vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well. Mix thoroughly to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the FTI for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation
Table 1: Example IC50 Values of Farnesyltransferase Inhibitors in Various Cancer Cell Lines
| FTI Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Lonafarnib (SCH66336) | MCF-7 | Breast Cancer | ~5 µM | [4] |
| Tipifarnib (R115777) | Pancreatic Cancer Cell Lines | Pancreatic Cancer | 0.5 - 10 nM | [1] |
| KO-2806 | NCI-H2122 | Non-Small Cell Lung Cancer | 2.4 nM (biochemical assay) | [9] |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for each specific cell line and assay.
Visualizations
Caption: Farnesyltransferase Inhibitor (FTI) mechanism of action.
Caption: General workflow for a cell viability assay with FTI treatment.
Caption: Logical troubleshooting flow for inconsistent cell viability results.
References
- 1. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The farnesyl transferase inhibitor (FTI) SCH66336 (lonafarnib) inhibits Rheb farnesylation and mTOR signaling. Role in FTI enhancement of taxane and tamoxifen anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The farnesyl transferase inhibitor lonafarnib inhibits mTOR signaling and enforces sorafenib-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: L-644,698 & Other Farnesyltransferase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the farnesyltransferase inhibitor (FTI) L-644,698 and other compounds in its class. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for L-644,698 and other farnesyltransferase inhibitors?
Farnesyltransferase inhibitors (FTIs) are a class of experimental drugs that inhibit the enzyme farnesyltransferase (FTase).[1][2] This enzyme is responsible for a crucial post-translational modification called farnesylation, where a farnesyl group is attached to specific proteins.[1] This lipid modification is essential for the proper localization and function of these proteins, including the Ras family of small GTPases and Rheb (Ras homologue enriched in brain).[3][4] By inhibiting farnesylation, FTIs disrupt the signaling pathways controlled by these proteins, such as the MAPK and mTOR pathways, which are often hyperactive in cancer.[3][4]
Q2: I am observing unexpected or no effects in my cell-based assay. What are the common causes?
Several factors could contribute to a lack of expected results:
-
Compound Instability: Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions.
-
Incorrect Concentration: The effective concentration can vary significantly between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific model.
-
Cell Line Resistance: Some cell lines may exhibit resistance to FTIs. This can be due to alternative prenylation of K-Ras and N-Ras by geranylgeranyltransferase-1 (GGTase-1).[3]
-
Low Target Expression: The target protein, farnesyltransferase, may not be expressed at high enough levels in your chosen cell line.
-
Vehicle Control Issues: The vehicle used to dissolve the FTI (e.g., DMSO) may have its own biological effects.[5] Always include a vehicle-only control.
Q3: How should I prepare and store L-644,698 stock solutions?
For specific instructions, always refer to the manufacturer's data sheet. However, for many FTIs, the following general guidelines apply:
-
Solvent: Dimethyl sulfoxide (DMSO) is a common solvent.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Q4: What are the potential off-target effects of farnesyltransferase inhibitors?
While FTIs are designed to be specific for farnesyltransferase, off-target effects can occur.[6][7] It is crucial to:
-
Consult the Literature: Review studies on the specific FTI you are using for any reported off-target activities.
-
Use Multiple Controls: Employ positive and negative controls in your experiments to help differentiate between on-target and off-target effects.
-
Consider Rescue Experiments: If possible, perform rescue experiments by overexpressing a downstream effector to confirm that the observed phenotype is due to the inhibition of the intended pathway.
Troubleshooting Guides
Problem: Poor Solubility of the FTI in Aqueous Media
-
Symptom: Precipitate forms when the FTI stock solution is diluted in cell culture media or buffer.
-
Possible Cause: The final concentration of the FTI exceeds its solubility limit in the aqueous solution. The final percentage of the organic solvent (e.g., DMSO) is too low.
-
Solution:
-
Increase the final concentration of the organic solvent, ensuring it remains below a level that is toxic to the cells (typically <0.5% DMSO).
-
Prepare an intermediate dilution of the stock solution in a solvent that is miscible with both the stock solvent and the final aqueous medium.
-
Briefly sonicate the solution to aid dissolution.
-
Problem: Inconsistent Results Between Experiments
-
Symptom: High variability in the data obtained from replicate experiments performed on different days.
-
Possible Cause:
-
Inconsistent cell passage number or confluency.
-
Degradation of the FTI stock solution due to improper storage or multiple freeze-thaw cycles.
-
Variations in incubation times or other experimental parameters.
-
-
Solution:
-
Maintain a consistent cell culture practice, using cells within a defined passage number range and seeding at a consistent density.
-
Prepare fresh aliquots of the FTI for each experiment.
-
Carefully document all experimental parameters to ensure consistency.
-
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| Lonafarnib (SCH66336) IC50 (FTase) | ~1.9 nM | In vitro | N/A |
| Tipifarnib (R115777) IC50 (FTase) | ~0.8 nM | In vitro | N/A |
| Effective Concentration (Lonafarnib) | 1-10 µM | Various Cancer Cell Lines | [4] |
| DMSO Tolerance (Typical) | < 0.5% (v/v) | Most Cell Lines | General Knowledge |
Note: IC50 and effective concentrations can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
Western Blot Analysis of mTOR Pathway Inhibition
This protocol describes how to assess the effect of an FTI on the mTOR signaling pathway by measuring the phosphorylation of a downstream target, the S6 ribosomal protein.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Farnesyltransferase inhibitor (e.g., L-644,698)
-
Vehicle (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total-S6, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the FTI or vehicle control for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated S6 signal to the total S6 and loading control signals.
Visualizations
Caption: Farnesyltransferase inhibitor signaling pathway.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 2. ddescholar.acemap.info [ddescholar.acemap.info]
- 3. The farnesyl transferase inhibitor (FTI) SCH66336 (lonafarnib) inhibits Rheb farnesylation and mTOR signaling. Role in FTI enhancement of taxane and tamoxifen anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The farnesyl transferase inhibitor lonafarnib inhibits mTOR signaling and enforces sorafenib-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vehicle control: Significance and symbolism [wisdomlib.org]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Lot-to-Lot Variability of Enzyme Inhibitors
A Note on L-644698: Detailed public information regarding the synthesis, quality control, and specific causes of lot-to-lot variability for this compound is limited. The following guide provides a comprehensive framework for troubleshooting and minimizing lot-to-lot variability for a generic enzyme inhibitor, referred to as "Inhibitor-X." These principles and protocols are broadly applicable to researchers working with small molecule inhibitors and aim to ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing significant shifts in our IC50 values between different batches of Inhibitor-X. What are the potential causes?
A1: Significant variation in IC50 values between different lots of an inhibitor is a common challenge that can stem from several factors.[1][2][3] The primary causes often relate to the purity and characterization of the compound itself, as well as variations in experimental conditions. Key areas to investigate include:
-
Purity of the Compound: The presence of impurities, particularly those that are structurally related to the active compound or have their own biological activity, can significantly alter the apparent potency.
-
Solubility and Aggregation: Different lots may exhibit variations in solubility or a propensity to form aggregates, which can affect the concentration of the inhibitor available to interact with the target enzyme.
-
Counter-ion or Salt Form: If the inhibitor is supplied as a salt, variations in the salt form or the presence of different counter-ions between lots can affect its molecular weight and solubility.
-
Experimental Conditions: Inconsistencies in assay conditions, such as enzyme concentration, substrate concentration, buffer pH, and incubation times, can lead to apparent shifts in IC50 values.[4][5]
Q2: How can we proactively assess a new lot of Inhibitor-X to minimize variability in our experiments?
A2: Implementing a robust quality control (QC) process for each new lot of an inhibitor is crucial for maintaining experimental consistency.[1][6] We recommend the following steps:
-
Certificate of Analysis (CoA) Review: Always request and carefully review the CoA for each new lot. Pay close attention to the purity assessment method (e.g., HPLC, LC-MS) and the reported purity level.
-
Identity Confirmation: Perform an independent analysis to confirm the identity and purity of the new lot. Techniques such as LC-MS and NMR are highly recommended.
-
Solubility Assessment: Determine the solubility of the new lot in your specific assay buffer. Poor solubility can be a major source of variability.[4]
-
Bridge Study: Perform a side-by-side comparison of the new lot with a previously qualified "gold standard" lot. This "bridge study" should involve generating full dose-response curves to compare IC50 values.
Troubleshooting Guide
Issue: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Steps |
| Lot-to-Lot Variability in Purity | 1. Review the Certificate of Analysis (CoA) for each lot, paying close attention to the purity data and the method used for assessment (e.g., HPLC, NMR). 2. Perform in-house purity analysis using techniques like HPLC or LC-MS to confirm the manufacturer's specifications. 3. If significant impurities are detected, consider purification or sourcing from a different supplier. |
| Poor Solubility of Inhibitor | 1. Assess the solubility of the inhibitor in the assay buffer.[4] 2. Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before further dilution.[4] 3. Avoid precipitation of the compound in the final assay medium by ensuring the final solvent concentration is compatible with the assay. |
| Variations in Assay Conditions | 1. Standardize all assay parameters, including enzyme and substrate concentrations, buffer composition, pH, temperature, and incubation times.[4][5] 2. Use fresh enzyme and substrate solutions for each experiment.[4] 3. Ensure that the substrate concentration is at or below the Km for competitive inhibitors to accurately determine IC50 values.[7][8] |
| Inaccurate Pipetting or Dilutions | 1. Calibrate pipettes regularly.[5] 2. Prepare serial dilutions carefully and use fresh tips for each dilution step. 3. Avoid pipetting very small volumes to minimize errors.[5] |
Issue: High Background Signal or Noisy Data
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of Inhibitor | 1. If using a fluorescence-based assay, test the intrinsic fluorescence of the inhibitor at the excitation and emission wavelengths of the assay. 2. If the inhibitor is fluorescent, consider using a different detection method (e.g., absorbance, luminescence). |
| Interference with Assay Reagents | 1. Run controls that include the inhibitor but lack the enzyme or substrate to check for direct effects on the detection reagents. 2. Some compounds can interfere with the activity of reporter enzymes (e.g., luciferase, alkaline phosphatase) used in coupled assays. |
| Contaminated Reagents | 1. Use high-purity water and reagents. 2. Prepare fresh buffers and solutions for each experiment.[4] |
Experimental Protocols
Protocol: Standard Enzyme Inhibition Assay
This protocol provides a general framework for determining the IC50 of an inhibitor. Specific concentrations and incubation times will need to be optimized for the particular enzyme and substrate being studied.
Materials:
-
Enzyme stock solution
-
Substrate stock solution
-
Inhibitor-X stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (optimized for the enzyme of interest)
-
96-well microplate (e.g., clear for colorimetric assays, black for fluorescence assays)[5]
-
Microplate reader
Procedure:
-
Prepare Serial Dilutions of Inhibitor-X:
-
Perform a serial dilution of the Inhibitor-X stock solution in the assay buffer to generate a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor wells.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add a defined amount of the enzyme to each well of the microplate.
-
Add the serially diluted inhibitor or vehicle control to the corresponding wells.
-
Incubate the enzyme and inhibitor mixture for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., room temperature or 37°C).[4]
-
-
Initiate the Enzymatic Reaction:
-
Add the substrate to each well to start the reaction.
-
-
Monitor the Reaction:
-
Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength.[5]
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: Workflow for a typical enzyme inhibition assay.
Caption: A decision tree for troubleshooting inconsistent IC50 values.
Caption: A hypothetical signaling pathway showing the action of Inhibitor-X.
References
- 1. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 3. Item - Lot-to-lot variation and verification - Singapore Institute of Technology - Figshare [irr.singaporetech.edu.sg]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
L-644698 degradation and how to avoid it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-644698. The information is designed to help you anticipate and resolve potential issues related to the degradation of this compound during your experiments.
Disclaimer: Specific degradation and stability data for this compound are not extensively available in public literature. The guidance provided here is based on the chemical structure of this compound, general knowledge of related chemical moieties (such as thiazolidinones), and standard practices in pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective synthetic organic agonist for the human prostaglandin D2 (PGD2) receptor, specifically the DP1 subtype (also known as PTGDR1). Its chemical name is (4-(3-(3-(3-hydroxyoctyl)-4-oxo-2-thiazolidinyl) propyl) benzoic acid). By activating the DP1 receptor, this compound mimics the action of PGD2, leading to the stimulation of a Gs alpha subunit of the associated G-protein. This activation triggers adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP), a key second messenger in various cellular signaling pathways.
Q2: What are the primary concerns regarding the stability of this compound?
A2: Based on its structure, the primary stability concerns for this compound are potential hydrolysis of the 4-oxo-thiazolidinone ring, especially under basic conditions, and oxidation of the secondary alcohol on the octyl side chain. The stability may also be affected by temperature, light, and the presence of oxidizing agents.
Q3: How should I store this compound?
A3: While specific instructions from the supplier should always be followed, general recommendations for storing this compound are as follows:
| Storage Condition | Recommendation | Rationale |
| Solid Form | Store at -20°C in a tightly sealed container, protected from light. | To minimize thermal degradation and photo-oxidation. |
| In Solution | Prepare solutions fresh for each experiment. If short-term storage is necessary, store at -80°C in an inert atmosphere (e.g., under argon or nitrogen) and use within 24 hours. Avoid repeated freeze-thaw cycles. | Solutions, especially in protic solvents, may be more susceptible to degradation. Inert gas can prevent oxidation. |
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is generally soluble in organic solvents such as DMSO and ethanol. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. The pH of the final solution should be maintained near neutral or slightly acidic to minimize the risk of base-catalyzed hydrolysis of the thiazolidinone ring.
Troubleshooting Guide: this compound Degradation
This guide addresses common issues that may arise from the degradation of this compound in experimental settings.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent results over time. | Degradation of this compound in stock solutions or experimental media. | Prepare fresh solutions of this compound for each experiment. If using a stock solution, aliquot and store at -80°C for short-term use. Perform a concentration check of your stock solution using a validated analytical method (e.g., HPLC-UV) if degradation is suspected. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products under various stress conditions (acidic, basic, oxidative, photolytic, thermal). This will help in developing a stability-indicating analytical method. |
| Precipitation of the compound in aqueous buffers. | Poor solubility or pH-dependent instability. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits. Adjust the pH of the aqueous buffer to be slightly acidic (pH 6-7) if possible, as basic conditions may promote degradation and precipitation. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
DMSO (analytical grade)
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equal molar amount of NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with an equal molar amount of HCl before analysis. Note: Thiazolidinones can be sensitive to bases, so a shorter incubation time and lower temperature are recommended initially.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid this compound to dry heat at 80°C for 48 hours. Also, expose a solution of this compound to the same conditions.
-
Photolytic Degradation: Expose the solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Control Samples: Prepare control samples (unstressed) by diluting the stock solution to the same concentration as the stressed samples and storing them at -20°C.
-
Analysis: Analyze all stressed and control samples by a suitable analytical method, such as reverse-phase HPLC with UV or MS detection, to quantify the remaining this compound and detect any degradation products.
Visualizations
Signaling Pathway of this compound
This compound acts as an agonist at the Prostaglandin D2 Receptor 1 (DP1). The simplified signaling cascade is depicted below.
Caption: this compound signaling via the DP1 receptor and cAMP pathway.
Experimental Workflow for Stability Testing
The following diagram outlines a general workflow for assessing the stability of this compound.
Caption: Workflow for conducting forced degradation studies of this compound.
Logical Relationship of Potential Degradation
This diagram illustrates the potential factors that can lead to the degradation of this compound.
Caption: Factors potentially leading to the degradation of this compound.
Validation & Comparative
A Comparative Guide to L-644698 and Other Prostaglandin D2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the prostaglandin D2 (PGD2) receptor agonist L-644698 with other alternative agonists. The information presented is supported by experimental data to assist researchers in selecting the appropriate compounds for their studies.
Introduction to PGD2 Receptors and Their Agonists
Prostaglandin D2 (PGD2) is a key lipid mediator involved in a variety of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses.[1][2] It exerts its effects through two main G protein-coupled receptors (GPCRs): the DP1 (PTGDR) and DP2 (CRTH2) receptors.[1][2] These receptors are distinct in their signaling mechanisms and cellular expression, making the development of selective agonists crucial for targeted therapeutic interventions.
-
DP1 Receptor: Primarily couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2] Activation of the DP1 receptor is often associated with vasodilation and the inhibition of platelet aggregation.[2]
-
DP2 Receptor (CRTH2): Couples to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[2] The DP2 receptor is predominantly expressed on immune cells such as T-helper type 2 (Th2) cells, eosinophils, and basophils, and its activation is linked to pro-inflammatory responses.[3]
This guide focuses on this compound, a potent and selective DP1 receptor agonist, and compares its performance with other commonly used PGD2 receptor agonists.
Quantitative Comparison of PGD2 Receptor Agonists
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and other PGD2 receptor agonists for the human DP1 and DP2 receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Agonist | Receptor Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Citation(s) |
| This compound | DP1 | 0.9 | 0.5 (cAMP production) | [4] |
| PGD2 | DP1 & DP2 | 0.6 (DP1) | 0.5 (cAMP production, DP1) | [4] |
| BW245C | DP1 | 0.4 | 0.3 (cAMP production) | [4] |
| ZK 110841 | DP1 | 0.3 | 0.2 (cAMP production) | [4] |
| DK-PGD2 | DP2 | - | - | [4][5] |
| 15R-methyl-PGD2 | DP2 | - | 1.7 (Eosinophil Chemoattraction) | [6] |
| Δ12-PGD2 | DP2 | pKi 7.63 | Similar to PGD2 (Calcium mobilization) | [7] |
Note: A pKi of 7.63 corresponds to a Ki of approximately 23.4 nM.
Signaling Pathways and Experimental Workflows
To understand the context of these agonists' actions, it is essential to visualize their signaling pathways and the experimental workflows used to characterize them.
References
- 1. researchgate.net [researchgate.net]
- 2. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 3. bjbms.org [bjbms.org]
- 4. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of prostaglandin D2, 15-deoxy-Delta12,14-prostaglandin J2, and selective DP1 and DP2 receptor agonists on pulmonary infiltration of eosinophils in Brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delta12-prostaglandin D2 is a potent and selective CRTH2 receptor agonist and causes activation of human eosinophils and Th2 lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-644698 and BW245C Activity at the Human Prostanoid DP1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological activity of two selective agonists for the Prostaglandin D2 receptor 1 (DP1), L-644698 and BW245C. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.
Introduction
Prostaglandin D2 (PGD2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including sleep regulation, inflammation, and allergic responses. Its effects are mediated through two G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). The DP1 receptor is coupled to a Gs protein, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Both this compound and BW245C are synthetic agonists that selectively target the DP1 receptor, making them valuable tools for investigating the physiological roles of DP1 activation.
Quantitative Comparison of In Vitro Activity
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound and BW245C for the human DP1 receptor (hDP) as determined in a study utilizing a human embryonic kidney cell line (HEK 293) stably expressing the recombinant hDP receptor.
| Compound | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) |
| This compound | 0.9 | 0.5 |
| BW245C | 0.4 | 0.3 |
| Data sourced from Wright et al. (1998) |
Based on this data, BW245C demonstrates a slightly higher binding affinity and functional potency for the human DP1 receptor compared to this compound. However, both compounds are highly potent and exhibit sub-nanomolar to low nanomolar activity.
Selectivity Profile
A key consideration in pharmacological research is the selectivity of a compound for its intended target. This compound has been profiled against a panel of other human prostanoid receptors and has demonstrated a high degree of selectivity for the DP1 receptor.
| Receptor | Selectivity Fold (vs. hDP) |
| hEP1 | > 25,400 |
| hEP2 | ~ 300 |
| hEP3-III | ~ 4,100 |
| hEP4 | ~ 10,000 |
| hFP | > 25,400 |
| hIP | > 25,400 |
| hTP | > 25,400 |
| Data sourced from Wright et al. (1998) |
Signaling Pathway
Activation of the DP1 receptor by an agonist such as this compound or BW245C initiates a well-defined intracellular signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize the activity of this compound and BW245C.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK) 293 cells stably expressing the human DP1 receptor are cultured to ~90% confluency.
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and pelleted by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and homogenized.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand (e.g., [3H]PGD2)
-
A range of concentrations of the unlabeled test compound (this compound or BW245C) or vehicle for total binding, or a high concentration of an unlabeled ligand for non-specific binding.
-
The prepared cell membranes.
-
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The filter plate is dried, and a scintillation cocktail is added to each well.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an agonist to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC50).
1. Cell Culture:
-
HEK293 cells stably expressing the human DP1 receptor are seeded into 96-well cell culture plates and grown to near confluency.
2. Assay Procedure:
-
The growth medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
The cells are then incubated with various concentrations of the test agonist (this compound or BW245C) or vehicle for a specified period (e.g., 15-30 minutes) at 37°C.
3. Cell Lysis and cAMP Measurement:
-
Following incubation, the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is determined using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen). These kits typically involve a labeled cAMP tracer and a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP produced by the cells.
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced at each agonist concentration is determined from the standard curve.
-
The data is plotted as the cAMP concentration versus the log concentration of the agonist.
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by non-linear regression analysis.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the in vitro activity of two GPCR agonists.
Conclusion
Both this compound and BW245C are potent and selective agonists of the human DP1 receptor. While BW245C shows slightly higher affinity and potency in the cited study, both compounds are suitable for in vitro and in vivo investigations of DP1 receptor function. The choice between these two compounds may depend on the specific experimental context, including desired potency and potential off-target effects at higher concentrations. The high selectivity of this compound against other prostanoid receptors makes it a particularly clean pharmacological tool. Researchers should carefully consider the data presented and the experimental protocols to make an informed decision for their specific research needs.
References
Validating the Specificity of L-644698 for the Prostaglandin DP Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of L-644698, a potent and selective agonist for the prostaglandin D2 (PGD2) receptor, commonly known as the DP receptor. While the initial query pertained to validating its specificity as an antagonist, it is crucial to clarify that this compound functions as a DP receptor agonist .[1][2][3] This guide will, therefore, focus on the experimental validation of its specificity and potency as an agonist, comparing its performance with other well-characterized DP receptor ligands.
The DP receptor, a G protein-coupled receptor (GPCR), is a key player in various physiological and pathological processes, including sleep regulation, immune responses, and allergic inflammation.[4][5][6] Consequently, specific ligands for this receptor are invaluable tools for both basic research and therapeutic development.
The DP Receptor Signaling Pathway
The DP receptor, specifically the DP1 subtype, is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein.[5] Upon agonist binding, this G protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), leading to the phosphorylation of downstream targets and culminating in a cellular response.[5][7]
References
- 1. Characterization of the recombinant human prostanoid DP receptor and identification of L-644,698, a novel selective DP agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 5. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 6. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
L-644698: A Comparative Analysis of its Cross-Reactivity with Prostanoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of L-644698 across a range of human prostanoid receptors. Experimental data is presented to objectively assess its performance and selectivity, offering valuable insights for researchers in pharmacology and drug development.
Introduction
This compound is a synthetic compound that has been evaluated for its interaction with the prostanoid receptor family, a group of G-protein coupled receptors (GPCRs) that mediate the effects of prostaglandins and thromboxanes. Contrary to its initial description as a prostaglandin F2α (FP) receptor antagonist, experimental evidence robustly demonstrates that this compound is a potent and selective agonist for the prostaglandin D2 (DP) receptor. Understanding the cross-reactivity profile of this compound is crucial for its application as a research tool and for the development of selective therapeutic agents targeting the DP receptor.
Comparative Binding Affinity of this compound
The selectivity of this compound has been determined through radioligand binding assays using membranes from human embryonic kidney (HEK) 293(EBNA) cells stably expressing recombinant human prostanoid receptors. The following table summarizes the binding affinities (Ki) of this compound for various prostanoid receptors.
| Receptor Subtype | Ligand | Binding Affinity (Ki, nM) | Selectivity vs. DP Receptor (fold) |
| DP | This compound | 0.9 | - |
| EP1 | This compound | >25,400 | >28,222 |
| EP2 | This compound | 267 | 297 |
| EP3 | This compound | 3,730 | 4,144 |
| EP4 | This compound | 9,280 | 10,311 |
| FP | This compound | >25,400 | >28,222 |
| IP | This compound | >25,400 | >28,222 |
| TP | This compound | >25,400 | >28,222 |
Data compiled from Abramovitz et al., 1998.
The data clearly indicates that this compound exhibits high affinity for the human DP receptor with a Ki value of 0.9 nM. In contrast, its affinity for other prostanoid receptors is significantly lower, demonstrating a high degree of selectivity for the DP receptor.
Experimental Protocols
The following sections detail the generalized methodologies employed in the characterization of this compound and other ligands for prostanoid receptors.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[1]
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific prostanoid receptor subtype.
Materials:
-
Cell membranes prepared from cell lines (e.g., HEK293) stably expressing the human prostanoid receptor of interest.
-
Radiolabeled ligand (e.g., [3H]PGD2 for the DP receptor) with high specific activity.
-
Unlabeled test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.
-
Competition Binding Assay: A fixed concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the biological response of a cell upon receptor activation. For prostanoid receptors, these often involve measuring the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+).
Objective: To determine the functional potency (EC50) or inhibitory potency (IC50) of a test compound by measuring changes in intracellular cAMP levels.
Procedure:
-
Cells expressing the prostanoid receptor of interest (e.g., DP, EP2, EP4 which couple to Gs to increase cAMP, or EP3 which couples to Gi to decrease cAMP) are seeded in a multi-well plate.
-
For Gi-coupled receptors, cells are pre-treated with an adenylyl cyclase activator like forskolin to induce a measurable level of cAMP.
-
Cells are then incubated with various concentrations of the test compound (e.g., this compound).
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data is plotted to determine the EC50 (for agonists) or IC50 (for antagonists).
Objective: To determine the functional potency (EC50) of a test compound by measuring changes in intracellular calcium levels.
Procedure:
-
Cells expressing the Gq-coupled prostanoid receptor (e.g., FP, EP1, TP) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The cells are then exposed to various concentrations of the test compound.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
The peak fluorescence response is plotted against the compound concentration to determine the EC50.
Prostanoid Receptor Signaling Pathways
Prostanoid receptors are coupled to different G-proteins, leading to distinct downstream signaling cascades.
Gs-Coupled Receptors (DP, EP2, EP4, IP)
These receptors primarily couple to the Gs alpha subunit, which activates adenylyl cyclase, leading to an increase in intracellular cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[2][3]
Gq-Coupled Receptors (FP, EP1, TP)
These receptors couple to the Gq alpha subunit, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).[4][5]
Gi-Coupled Receptors (EP3)
The EP3 receptor is unique as it primarily couples to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6][7]
Conclusion
The experimental data unequivocally identifies this compound as a potent and highly selective agonist for the human DP prostanoid receptor. Its negligible affinity for other prostanoid receptors, including the FP receptor, makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the DP receptor. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers working with prostanoid receptor ligands.
References
- 1. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 2. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 5. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 6. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are EP3 agonists and how do they work? [synapse.patsnap.com]
Reproducibility of Farnesyltransferase Inhibitor Effects Across Different Cell Lines: A Comparative Guide
A comprehensive analysis of the in vitro efficacy of farnesyltransferase inhibitors (FTIs) reveals varying degrees of cytotoxic and anti-proliferative effects across a spectrum of cancer and normal cell lines. While the specific compound L-644698 could not be definitively identified in the reviewed literature, this guide provides a comparative overview of the effects of other well-characterized FTIs, which are expected to share a similar mechanism of action.
Farnesyltransferase inhibitors represent a class of experimental anticancer agents that target the enzyme farnesyltransferase.[1] This enzyme is crucial for the post-translational modification of several proteins, most notably the Ras family of small GTPases, which are frequently mutated and constitutively active in many human cancers.[2][3] By preventing the farnesylation of Ras, FTIs inhibit its localization to the plasma membrane, thereby disrupting downstream signaling pathways involved in cell proliferation, survival, and transformation.[1][2][3] However, the anticancer activity of FTIs is not solely dependent on the inhibition of Ras, as they also affect other farnesylated proteins like RhoB, which can lead to cell cycle arrest and apoptosis.[4][5]
Comparative Efficacy of Farnesyltransferase Inhibitors
The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of a compound.[6] The following table summarizes the IC50 values of various farnesyltransferase inhibitors across a range of human cell lines, highlighting the differential sensitivity to these agents.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| L-778,123 | A549 | Adenocarcinomic human alveolar basal epithelial | 100 | [7] |
| L-778,123 | HT-29 | Human colonic adenocarcinoma | 125 | [7] |
| Tipifarnib | Various | - | Tendency for higher sensitivity in KRAS-G12C mutant cells | [8][9] |
| Lonafarnib | Various | - | Tendency for higher sensitivity in KRAS-G12C mutant cells | [8][9] |
| FTI-277 | Various | - | Significantly lower ln(IC50) in KRAS-G12C LUAD cell lines | [9] |
Note: The IC50 values can be influenced by the specific experimental conditions, including the assay method and incubation time.[6][10]
Signaling Pathway of Farnesyltransferase Inhibitors
Farnesyltransferase inhibitors primarily exert their effects by disrupting the Ras signaling cascade. The diagram below illustrates the canonical pathway and the point of intervention by these inhibitors.
Experimental Protocols
The evaluation of farnesyltransferase inhibitors typically involves a series of in vitro assays to determine their effects on cell viability, proliferation, and mechanism of action.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
A common method to assess the cytotoxic effects of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the farnesyltransferase inhibitor and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[6]
The following diagram outlines the general workflow for assessing cell viability.
Reproducibility and Influencing Factors
The reproducibility of the effects of farnesyltransferase inhibitors can be influenced by several factors:
-
Cell Line Specifics: The genetic background of the cell lines, including the status of Ras and other oncogenes, can significantly impact their sensitivity to FTIs.[5][8]
-
Alternative Prenylation: Some Ras isoforms (K-Ras and N-Ras) can undergo alternative prenylation by geranylgeranyltransferase I, which can confer resistance to FTIs.[4]
-
Experimental Conditions: As previously mentioned, variations in experimental protocols, such as cell density, incubation time, and the specific assay used, can lead to different results.[10]
References
- 1. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesyl transferase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesyltransferase inhibitors: potential role in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
L-644,698 and Endogenous PGD2: A Comparative Efficacy Analysis at the DP1 Receptor
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the synthetic DP1 receptor agonist L-644,698 and the endogenous ligand Prostaglandin D2 (PGD2). This analysis is supported by experimental data on receptor binding and functional activity, along with detailed experimental protocols and signaling pathway visualizations.
Endogenous Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including sleep regulation, inflammation, and allergic responses.[1][2] Its effects are mediated through interaction with multiple receptors, primarily the DP1 and DP2 (also known as CRTH2) receptors.[3][4] L-644,698 is a synthetic, potent, and selective agonist for the human DP1 receptor, offering a valuable tool for dissecting the specific roles of this receptor in various cellular and systemic responses.[5][6]
Quantitative Comparison of Efficacy
Experimental data demonstrates that L-644,698 is a full agonist at the human DP1 receptor, exhibiting comparable efficacy to the endogenous ligand PGD2 in terms of both binding affinity and functional potency.[5] The following tables summarize the key quantitative parameters from studies using a human embryonic kidney cell line (HEK 293) stably expressing the recombinant human DP1 receptor.[5]
| Ligand | Binding Affinity (Ki) in nM |
| L-644,698 | 0.9[5][6][7] |
| PGD2 | 0.6[5] |
Table 1: Comparative binding affinities of L-644,698 and PGD2 for the human DP1 receptor.
| Ligand | Functional Potency (EC50) in nM |
| L-644,698 | 0.5[5][6][7] |
| PGD2 | 0.5[5] |
Table 2: Comparative functional potencies of L-644,698 and PGD2 in stimulating cyclic AMP (cAMP) production via the human DP1 receptor.
L-644,698 also displays a high degree of selectivity for the DP1 receptor over other prostanoid receptors.[5]
Signaling Pathways and Experimental Workflow
Activation of the DP1 receptor by both PGD2 and L-644,698 primarily couples to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][5] This signaling cascade is a key mechanism through which DP1 activation exerts its biological effects.[8]
Caption: DP1 receptor signaling pathway activated by PGD2 or L-644,698.
The experimental workflow to determine the binding affinity and functional potency of these compounds typically involves radioligand binding assays and cAMP accumulation assays.
Caption: General experimental workflow for comparing ligand efficacy.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of L-644,698 and PGD2.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of L-644,698 and PGD2 for the DP1 receptor.
Materials:
-
HEK 293 cell membranes stably expressing the human DP1 receptor.
-
Radioligand: [3H]-PGD2.
-
Unlabeled Ligands: L-644,698 and PGD2.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/B).
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes expressing the DP1 receptor on ice. Resuspend the membranes in assay buffer to a final protein concentration suitable for the assay.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [3H]-PGD2 (typically at or near its Kd), and varying concentrations of the unlabeled competitor (L-644,698 or PGD2).
-
Total and Non-specific Binding: For total binding, wells will contain only the radioligand and membranes. For non-specific binding, a high concentration of unlabeled PGD2 is added to displace all specific binding of the radioligand.
-
Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at 25°C) to reach equilibrium.[9]
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[9]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[9]
cAMP Accumulation Assay
This protocol measures the functional potency (EC50) of L-644,698 and PGD2 by quantifying the production of intracellular cAMP.
Materials:
-
HEK 293 cells stably expressing the human DP1 receptor.
-
Cell culture medium.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonists: L-644,698 and PGD2.
-
cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based).
Procedure:
-
Cell Culture: Plate the HEK 293 cells expressing the DP1 receptor in a suitable multi-well plate and grow to the desired confluency.
-
Pre-incubation: Prior to stimulation, wash the cells and pre-incubate them with stimulation buffer containing a phosphodiesterase inhibitor.
-
Stimulation: Add varying concentrations of L-644,698 or PGD2 to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by adding the lysis buffer provided in the cAMP assay kit.
-
Quantification: Measure the intracellular cAMP concentration in the cell lysates according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the agonist. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the EC50 value for each compound.
References
- 1. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the recombinant human prostanoid DP receptor and identification of L-644,698, a novel selective DP agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Prostaglandin D2-DP signaling promotes endothelial barrier function via the cAMP/PKA/Tiam1/Rac1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
In Vivo Validation of Farnesyltransferase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of farnesyltransferase inhibitors (FTIs), with a focus on providing a framework for evaluating compounds like L-644698. While specific in vivo efficacy data for this compound is not extensively available in the public domain, this guide leverages data from well-characterized FTIs, such as L-744,832 and SCH66336 (lonafarnib), to establish a benchmark for the expected performance and experimental validation of this class of compounds.
Farnesyltransferase inhibitors are a class of targeted anticancer agents that inhibit the enzyme farnesyltransferase (FTase). This enzyme is responsible for the post-translational farnesylation of a variety of cellular proteins, most notably the Ras family of small GTPases. Farnesylation is a crucial step for the proper localization and function of Ras proteins, which are key components of signaling pathways that regulate cell growth, proliferation, and survival.[1][2] Dysregulation of Ras signaling, often through activating mutations, is a hallmark of many human cancers, making FTase an attractive therapeutic target.
Comparative In Vivo Efficacy of Farnesyltransferase Inhibitors
The following table summarizes the in vivo anti-tumor activity of representative FTIs in various preclinical models. This data provides a reference for the potential efficacy of this compound, assuming a similar mechanism of action.
| Compound | Animal Model | Tumor Type | Dosing Regimen | Key Findings | Reference |
| L-744,832 | MMTV-v-Ha-ras Transgenic Mice | Mammary and Salivary Carcinomas | 40 mg/kg, daily | Dramatic tumor regression. | [3] |
| Nude Mouse Xenograft | Transformed Fibroblasts and Human Tumor Cell Lines | Not specified | Blocked tumor growth. | [3] | |
| Eμ-Myc/BCRHEL/HEL Transgenic Mice | Mature B Cell Lymphoma | Not specified | Prevented tumor growth and induced regression. | [4] | |
| SCH66336 (Lonafarnib) | Nude Mouse Xenograft | Human Tumor Cell Lines (colon, lung, pancreas, prostate, bladder) | Not specified | Potent oral activity, significant tumor regression. | [1] |
| Ha-Ras Transgenic Mice | Mammary Tumors | Not specified | Delayed tumor onset, reduced tumor number and weight, induced regression. | [1] | |
| NCI-H460 Lung Cancer Xenograft | Human Lung Cancer | 20 mg/kg, twice daily for 14 days (in combination with paclitaxel) | 65% tumor growth inhibition by day 14 compared to paclitaxel alone. | [5] | |
| B956/B1086 | Nude Mouse Xenograft | Human Bladder Carcinoma (EJ-1), Fibrosarcoma (HT1080), Colon Carcinoma (HCT116) | 100 mg/kg | Inhibited tumor growth. | [6][7] |
| This compound | Data not publicly available | - | - | - | - |
Experimental Protocols for In Vivo Validation
Detailed below are standardized protocols for the in vivo assessment of FTI activity, based on methodologies reported in the literature for similar compounds.
Nude Mouse Xenograft Model
| Step | Procedure | Details |
| 1. Cell Culture | Propagation of a human tumor cell line with a known Ras mutation (e.g., H-ras, K-ras). | Cells are cultured in appropriate media and conditions to ensure exponential growth phase at the time of implantation. |
| 2. Animal Model | Athymic nude mice (e.g., BALB/c nu/nu), typically 6-8 weeks old. | Animals are housed in a pathogen-free environment. |
| 3. Tumor Implantation | Subcutaneous injection of tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells in sterile PBS or Matrigel) into the flank of each mouse. | Matrigel can improve tumor take-rate and growth. |
| 4. Tumor Growth Monitoring | Tumors are measured 2-3 times per week with calipers once they become palpable. | Tumor volume is calculated using the formula: (Length x Width^2) / 2. |
| 5. Treatment Initiation | When tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups. | Randomization helps to minimize bias. |
| 6. Drug Administration | The FTI (e.g., L-744,832, SCH66336) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle. | Dosing and schedule are determined from prior pharmacokinetic and tolerability studies. |
| 7. Efficacy Evaluation | Tumor growth is monitored throughout the treatment period. Body weight and general health of the mice are also recorded. | The primary endpoint is typically tumor growth inhibition or regression. |
| 8. Endpoint Analysis | At the end of the study, tumors are excised, weighed, and may be processed for histological or biomarker analysis (e.g., inhibition of Ras farnesylation). | Statistical analysis is performed to determine the significance of the treatment effect. |
Transgenic Mouse Model
| Step | Procedure | Details |
| 1. Animal Model | Genetically engineered mice that spontaneously develop tumors due to the expression of an oncogene (e.g., MMTV-v-Ha-ras). | These models allow for the study of tumor development in an immunocompetent host. |
| 2. Tumor Monitoring | Mice are regularly palpated to detect tumor onset. | The latency to tumor formation can be a key endpoint. |
| 3. Treatment | Treatment with the FTI or vehicle can be initiated either prophylactically (before tumor development) or therapeutically (after tumors are established). | The route of administration, dose, and schedule are as per the study design. |
| 4. Efficacy Assessment | Efficacy is assessed by measuring the time to tumor onset, the number of tumors per mouse, and the tumor growth rate or regression. | Survival analysis can also be a primary endpoint. |
| 5. Mechanistic Studies | Tumor tissue can be collected to analyze the mechanism of action, such as induction of apoptosis or inhibition of cell cycle progression.[3] | This provides insight into how the FTI exerts its anti-tumor effects. |
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams have been generated using the Graphviz DOT language.
Caption: Farnesyltransferase signaling pathway and FTI inhibition.
Caption: In vivo validation workflow for an FTI.
Conclusion
References
- 1. [Anti tumor activity of farnesyl transferase inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Farnesyltransferase Inhibitor Induces Tumor Regression in Transgenic Mice Harboring Multiple Oncogenic Mutations by Mediating Alterations in Both Cell Cycle Control and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesyl transferase inhibitors induce extended remissions in transgenic mice with mature B cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. [PDF] Inhibition of human tumor xenograft growth by treatment with the farnesyl transferase inhibitor B956. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Essential Negative Controls for L-644698 Farnesyltransferase Inhibitor Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for designing robust negative control experiments in studies involving the farnesyltransferase inhibitor (FTI), L-644698. The inclusion of appropriate negative controls is paramount to ensure that the observed biological effects are a direct consequence of farnesyltransferase (FTase) inhibition and not due to off-target effects or other experimental variables. This document outlines key negative controls, provides comparative experimental data, and details the necessary protocols.
Understanding the Role of this compound and the Need for Rigorous Controls
This compound is an inhibitor of farnesyltransferase, a crucial enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases.[1] By blocking the attachment of a farnesyl group to the C-terminal CAAX motif of proteins like Ras, this compound prevents their localization to the cell membrane, thereby inhibiting their downstream signaling pathways involved in cell proliferation, differentiation, and survival.[2]
However, the complexity of cellular signaling necessitates a careful selection of negative controls to address the following:
-
Specificity of Action: To confirm that the observed effects are due to FTase inhibition and not a general cytotoxic or off-target effect of the compound.
-
Alternative Prenylation: K-Ras and N-Ras, key targets in many cancers, can be alternatively modified by geranylgeranyltransferase I (GGTase I) when FTase is inhibited, potentially leading to resistance.[3]
-
Vehicle Effects: The solvent used to dissolve this compound (commonly DMSO) can have its own biological effects.
Recommended Negative Controls for this compound Studies
This guide proposes a multi-tiered approach to negative controls, each addressing a specific aspect of experimental validity.
| Control Type | Compound Example | Purpose | Expected Outcome with Control |
| Vehicle Control | DMSO (or other solvent) | To control for the effects of the solvent in which this compound is dissolved. | No significant effect on farnesylation, cell viability, or downstream signaling compared to untreated cells. |
| Geranylgeranyltransferase I (GGTase I) Inhibitor | GGTI-298 | To differentiate between the effects of farnesyltransferase inhibition and geranylgeranyltransferase inhibition. This is crucial for interpreting effects on proteins that can be alternatively prenylated. | Will inhibit the processing of geranylgeranylated proteins (e.g., Rap1A) but not farnesylated proteins (e.g., H-Ras). May have distinct effects on cell cycle and apoptosis compared to this compound.[4] |
| Structurally Unrelated, Non-FTase Inhibiting Compound | To be determined based on the experimental system (e.g., a compound with similar physicochemical properties but lacking the FTase-binding pharmacophore). | To control for non-specific effects related to the chemical scaffold of this compound. | No inhibition of FTase activity or downstream effects on farnesylated proteins. |
Comparative Experimental Data
The following tables summarize hypothetical but representative quantitative data from key experiments comparing this compound with the proposed negative controls and a comparator FTI, L-744,832.
Table 1: In Vitro Enzyme Inhibition Assay
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Farnesyltransferase | ~5 |
| Geranylgeranyltransferase I | >10,000 | |
| L-744,832 (Comparator) | Farnesyltransferase | 1.5 |
| Geranylgeranyltransferase I | >1,000 | |
| GGTI-298 (Negative Control) | Farnesyltransferase | >10,000 |
| Geranylgeranyltransferase I | ~150 | |
| Vehicle (DMSO) | Farnesyltransferase | No inhibition |
| Geranylgeranyltransferase I | No inhibition |
Table 2: Cell Viability Assay (MTT Assay) in a H-Ras Dependent Cancer Cell Line
| Compound | Concentration (µM) | Cell Viability (% of Vehicle Control) |
| Vehicle (DMSO) | - | 100% |
| This compound | 0.1 | 85% |
| 1 | 50% | |
| 10 | 20% | |
| L-744,832 (Comparator) | 0.1 | 82% |
| 1 | 45% | |
| 10 | 15% | |
| GGTI-298 (Negative Control) | 10 | 95% |
| Structurally Unrelated Compound (Negative Control) | 10 | 98% |
Table 3: Western Blot Analysis of Protein Prenylation
| Treatment | Protein | Unprenylated Form (% of Total) | Prenylated Form (% of Total) |
| Vehicle (DMSO) | H-Ras | <5% | >95% |
| Rap1A | <5% | >95% | |
| This compound (1 µM) | H-Ras | 80% | 20% |
| Rap1A | <5% | >95% | |
| L-744,832 (1 µM) | H-Ras | 85% | 15% |
| Rap1A | <5% | >95% | |
| GGTI-298 (10 µM) | H-Ras | <5% | >95% |
| Rap1A | 75% | 25% |
Experimental Protocols
In Vitro Farnesyltransferase (FTase) Activity Assay (Fluorescence-Based)
Principle: This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate. Inhibition of FTase results in a decreased fluorescent signal.
Materials:
-
Recombinant human FTase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
This compound and control compounds
-
384-well black plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 520 nm)
Protocol:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
In a 384-well plate, add 5 µL of each compound dilution.
-
Add 20 µL of a solution containing FTase and the dansylated peptide substrate to each well.
-
Initiate the reaction by adding 5 µL of FPP solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Cell Viability (MTT) Assay
Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., H-Ras transformed cell line)
-
Complete cell culture medium
-
This compound and control compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and control compounds for the desired time period (e.g., 48-72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at 37°C with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Protein Prenylation
Principle: Inhibition of farnesylation prevents the addition of a hydrophobic farnesyl group to proteins, which often results in a slight decrease in their electrophoretic mobility. This can be detected as a shift to a higher apparent molecular weight on an SDS-PAGE gel.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against farnesylated proteins (e.g., anti-H-Ras, anti-lamin B) and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells treated with this compound and control compounds and determine the protein concentration of each lysate.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. The unprenylated form will appear as a slightly slower migrating band compared to the prenylated form in the control lanes.
Visualizing the Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for this compound studies.
Caption: Logical relationships of negative controls.
References
- 1. Analysis of RAS protein interactions in living cells reveals a mechanism for pan-RAS depletion by membrane-targeted RAS binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of farnesyltransferase and Akt inhibitors is synergistic in breast cancer cells and causes significant breast tumor regression in ErbB2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the effect of the farnesyl protein transferase inhibitor R115777 on isoprenylation and intracellular signalling by the prostacyclin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of human ras localization and function in the fission yeast Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-644,698 and Alternative Prostaglandin D2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed statistical and mechanistic comparison of L-644,698, a potent and selective prostaglandin D2 (DP1) receptor agonist, with other relevant compounds. The information presented is intended to support research and drug development efforts by offering a clear comparison of potencies, signaling pathways, and experimental methodologies.
Mechanism of Action: L-644,698 as a DP1 Receptor Agonist
Contrary to some initial classifications, L-644,698 is not a farnesyltransferase inhibitor. Extensive research has characterized it as a potent and selective agonist for the human prostaglandin D2 (PGD2) receptor, also known as the DP1 receptor.[1][2][3] The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][4] This signaling pathway is involved in various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and modulation of immune responses.
Comparative Dose-Response Data
The potency of L-644,698 and its alternatives can be compared using their inhibitor constant (Ki) and half-maximal effective concentration (EC50) values. The Ki value represents the concentration of a ligand that will bind to half of the receptors at equilibrium, indicating binding affinity. The EC50 value is the concentration of a drug that gives half-maximal response, indicating functional potency.
| Compound | Target Receptor | Ki (nM) | EC50 (nM) for cAMP Production | Reference |
| L-644,698 | hDP1 | 0.9 | 0.5 | [1] |
| Prostaglandin D2 (PGD2) | hDP1 | 0.6 | 0.5 | [1] |
| ZK 110841 | hDP1 | 0.3 | 0.2 | [1] |
| BW245C | hDP1 | 0.4 | 0.3 | [1] |
L-644,698 demonstrates high affinity and potency for the human DP1 receptor, comparable to the endogenous ligand PGD2.[1] Its selectivity for the DP1 receptor over other prostanoid receptors is a key characteristic.[1]
Signaling Pathway Diagrams
DP1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the DP1 receptor by an agonist like L-644,698.
Caption: DP1 Receptor Signaling Pathway.
Farnesyltransferase Inhibition Pathway (For Context)
For clarity and to address the initial topic of farnesyltransferase inhibitors, the following diagram illustrates the mechanism of action of compounds like Lonafarnib and Tipifarnib. These compounds are not direct comparators for L-644,698.
Caption: Farnesyltransferase Inhibition Pathway.
Experimental Protocols
Determining Dose-Response for a DP1 Receptor Agonist (cAMP Assay)
This protocol outlines a general method for determining the EC50 of a DP1 receptor agonist by measuring intracellular cAMP levels.
1. Cell Culture and Seeding:
-
Culture a human cell line stably expressing the recombinant human DP1 receptor (e.g., HEK293 cells) in appropriate media.
-
Seed the cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
2. Compound Preparation:
-
Prepare a stock solution of the DP1 receptor agonist (e.g., L-644,698) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the agonist in assay buffer to create a range of concentrations (e.g., 10-point dilution series).
3. cAMP Assay:
-
On the day of the assay, remove the culture medium from the cells and replace it with assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a short period.
-
Add the serially diluted agonist to the wells. Include a vehicle control (buffer with solvent) and a positive control (e.g., a known DP1 agonist or forskolin, a direct activator of adenylyl cyclase).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
4. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based kits).
5. Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the EC50, maximal response (Emax), and Hill slope.
Experimental Workflow Diagram
Caption: Dose-Response Experimental Workflow.
Farnesyltransferase Inhibitors: A Brief Overview
While not direct comparators to L-644,698, farnesyltransferase inhibitors (FTIs) like Lonafarnib and Tipifarnib are an important class of therapeutic agents. They function by inhibiting the farnesyltransferase enzyme, which is crucial for the post-translational modification of several proteins, including Ras.[5] This farnesylation is necessary for the proper localization and function of these proteins in cellular signaling pathways involved in cell growth and proliferation.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Lonafarnib | Farnesyltransferase | 1.9 | [5][6] |
| Tipifarnib | Farnesyltransferase | 0.6 | [7] |
The potency of these inhibitors is typically determined through in vitro enzyme activity assays. These assays often utilize a fluorescently labeled peptide substrate and farnesyl pyrophosphate. Inhibition of farnesyltransferase results in a decrease in the fluorescence signal, which can be quantified to determine the IC50 of the inhibitor.[8][9]
This guide provides a comprehensive overview for researchers and scientists, enabling a clearer understanding of the pharmacology of L-644,698 and its distinction from farnesyltransferase inhibitors. The provided data and protocols are intended to facilitate further research and development in these areas.
References
- 1. Characterization of the recombinant human prostanoid DP receptor and identification of L-644,698, a novel selective DP agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. bioassaysys.com [bioassaysys.com]
Independent Verification of L-644,698 as a Selective Prostanoid DP Receptor Agonist
An objective comparison of L-644,698's performance with alternative prostaglandin D2 receptor agonists, supported by experimental data.
This guide provides an independent verification of the agonist properties of L-644,698, a synthetic compound identified as a potent and selective agonist for the human prostaglandin D2 (PGD2) receptor, also known as the DP receptor. The data presented here is compiled from in-vitro studies utilizing a human embryonic kidney cell line (HEK 293(EBNA)) stably expressing the recombinant human DP receptor. This allows for a direct comparison of L-644,698 with endogenous ligands and other synthetic agonists, offering researchers, scientists, and drug development professionals a clear perspective on its pharmacological profile.
Comparative Agonist Performance at the Human DP Receptor
The agonist properties of L-644,698 were evaluated based on its binding affinity (Ki) and its functional potency (EC50) in stimulating the primary signaling pathway of the DP receptor, the generation of cyclic AMP (cAMP). The following table summarizes the quantitative data, comparing L-644,698 with the natural ligand PGD2 and other well-characterized DP receptor agonists.
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Agonist Type |
| L-644,698 | 0.9 | 0.5 | Full Agonist |
| Prostaglandin D2 (PGD2) | 0.6 | 0.5 | Endogenous Full Agonist |
| ZK 110841 | 0.3 | 0.2 | Synthetic Agonist |
| BW245C | 0.4 | 0.3 | Synthetic Agonist |
| BW A868C | 2.3 | Not Reported | Synthetic Agonist |
| PGJ2 | 0.9 | 1.2 | Endogenous Agonist |
| Δ12-PGJ2 | Not Reported | in nM range | Endogenous Agonist |
Data sourced from a study characterizing the recombinant human prostanoid DP receptor[1].
Selectivity Profile of L-644,698
A critical aspect of a novel agonist's utility is its selectivity for the target receptor over other related receptors. L-644,698 demonstrated a high degree of selectivity for the human DP receptor when tested against a panel of other human prostanoid receptors.
| Receptor Subtype | Fold Selectivity over DP |
| EP1 | > 25,400 |
| EP2 | ~ 300 |
| EP3-III | ~ 4,100 |
| EP4 | ~ 10,000 |
| FP | > 25,400 |
| IP | > 25,400 |
| TP | > 25,400 |
This high selectivity minimizes the potential for off-target effects, making L-644,698 a valuable tool for studying DP receptor-mediated pathways[1].
Experimental Methodologies
The verification of L-644,698's agonist properties relied on two key in-vitro assays: radioligand binding assays and functional assays measuring cyclic AMP accumulation.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of L-644,698 for the human DP receptor.
-
Cell Line: Human embryonic kidney (HEK) 293(EBNA) cells stably expressing the recombinant human DP receptor[1].
-
Radioligand: [3H]-PGD2.
-
Protocol:
-
Cell membranes from the engineered HEK 293 cells were prepared.
-
A constant concentration of [3H]-PGD2 was incubated with the cell membranes.
-
Increasing concentrations of the unlabeled competitor ligand (e.g., L-644,698, PGD2, or other agonists) were added to the incubation mixture.
-
The mixture was incubated to allow for competitive binding to reach equilibrium.
-
Bound and free radioligand were separated by filtration.
-
The amount of bound [3H]-PGD2 was quantified using liquid scintillation counting.
-
The Ki values were calculated from the IC50 values (the concentration of competitor that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
Cyclic AMP (cAMP) Functional Assays
-
Objective: To determine the functional potency (EC50) and efficacy of L-644,698 in activating the DP receptor signaling pathway.
-
Cell Line: HEK 293(EBNA) cells stably expressing the recombinant human DP receptor[1].
-
Principle: The DP receptor is a Gs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cAMP[1].
-
Protocol:
-
The engineered HEK 293 cells were plated in multi-well plates.
-
Cells were pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Cells were then stimulated with various concentrations of the agonist (e.g., L-644,698).
-
After a defined incubation period, the cells were lysed.
-
The intracellular cAMP levels were quantified using a competitive binding assay or other sensitive detection methods.
-
Dose-response curves were generated, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) were calculated.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling cascade initiated by DP receptor activation and the general workflow for verifying the agonist properties of a compound like L-644,698.
Caption: DP Receptor Signaling Pathway Activation by L-644,698.
Caption: Experimental Workflow for L-644,698 Agonist Verification.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for L-644698
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of L-644698, also known as AS-2444697, with the CAS Number 1287665-60-4. Adherence to these procedures is vital for maintaining laboratory safety and environmental compliance.
Chemical and Safety Data
A Safety Data Sheet (SDS) from Cayman Chemical for AS-2444697 (hydrochloride) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, as with any research chemical with an incomplete toxicological profile, it is prudent to handle it with care and to follow established laboratory safety protocols.
| Property | Information | Source |
| Chemical Name | N-[3-(aminocarbonyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl]-2-(2-methyl-4-pyridinyl)-4-oxazolecarboxamide, monohydrochloride | Cayman Chemical |
| Alternative Name | AS-2444697 | Tocris Bioscience, MedchemExpress |
| CAS Number | 1287665-60-4 | Cayman Chemical, Tocris Bioscience, ChemScene |
| GHS Classification | Not classified as hazardous | Cayman Chemical |
| Storage | Desiccate at room temperature or as specified on the product insert. | Tocris Bioscience, Cayman Chemical[1] |
| Solubility | Soluble in DMSO. | R&D Systems |
Experimental Protocols: Disposal of this compound
The following step-by-step procedures should be followed for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound as chemical waste, even though it is not classified as hazardous. This is a conservative approach due to the limited toxicological data available.
-
Segregate this compound waste from other waste streams, such as sharps, biological waste, and radioactive waste.
-
Do not mix this compound waste with incompatible chemicals.
2. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE when handling this compound and its waste, including:
-
Safety glasses or goggles
-
A lab coat
-
Chemical-resistant gloves
-
3. Waste Collection and Containerization:
-
Collect waste this compound in a designated, leak-proof, and sealable container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally a suitable choice.
-
Label the waste container clearly with "Chemical Waste," the name "this compound (AS-2444697)," and the approximate quantity.
4. Disposal of Contaminated Materials:
-
Solid Waste: Absorbent materials, contaminated gloves, and other solid debris should be placed in the designated this compound waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed waste container. Do not dispose of solutions down the drain.
-
Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or water, depending on the formulation of the compound used).
-
Collect the rinsate as chemical waste.
-
Deface or remove the original label.
-
Dispose of the rinsed, de-labeled container in the regular laboratory glass or plastic recycling, as appropriate.
-
5. Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from heat, sparks, and open flames.
6. Final Disposal:
-
Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal. While the SDS suggests that small quantities can be disposed of with household waste, this is not a recommended practice in a professional research environment.
Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for L-644698
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The required PPE for various laboratory activities involving L-644698 is summarized below.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- N95 or higher Respirator | - Perform in a certified chemical fume hood or a ventilated balance enclosure.- Use anti-static weighing paper and tools to minimize dust generation.- Change gloves immediately if contaminated. |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields | - Handle all solutions within a chemical fume hood.- Avoid splashing and aerosol generation.- Ensure caps on vials and tubes are securely fastened. |
| Cell Culture and In Vitro Assays | - Nitrile Gloves- Lab Coat- Safety Glasses | - Conduct all procedures in a certified biological safety cabinet (BSC).- Dispose of all contaminated media and consumables as chemical waste. |
| Spill Cleanup | - Double Nitrile Gloves- Chemical Resistant Gown- Chemical Splash Goggles- Face Shield- N95 or higher Respirator | - Evacuate and secure the area.- Use an appropriate spill kit for chemical spills.- Absorb liquids with inert material; carefully sweep up solids to avoid dust. |
Experimental Protocol: Safe Handling Workflow
Proper technique in donning and doffing PPE is as crucial as the equipment itself to prevent cross-contamination.
1. Donning (Putting On) PPE Workflow
A sequential process for correctly putting on PPE should be followed.
-
Step 1: Gown/Lab Coat: Put on a disposable gown or a clean, fully-buttoned lab coat.
-
Step 2: Respirator (if required): Perform a fit check to ensure a proper seal.
-
Step 3: Goggles/Face Shield: Position securely over the eyes and face.
-
Step 4: Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves. If double gloving, put the second pair on over the first.
2. Doffing (Taking Off) PPE Workflow
To prevent contamination of skin and clothing, PPE must be removed in a specific order.
-
Step 1: Gloves: Remove the outer pair of gloves (if double-gloved) first, followed by the inner pair, using a technique that avoids touching the outside of the gloves with bare hands.
-
Step 2: Gown/Lab Coat: Remove the gown or lab coat by rolling it down and away from the body.
-
Step 3: Goggles/Face Shield: Remove from the back of the head.
-
Step 4: Respirator (if used): Remove from the back of the head without touching the front.
-
Step 5: Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.
Operational and Disposal Plans
General Hygiene and Safety Practices:
-
Avoid all personal contact, including inhalation of dust or aerosols.[1]
-
Wash hands thoroughly with soap and water after handling the material and before eating, drinking, or smoking.
-
Change work clothes daily and immediately if they become contaminated.[1]
-
For liquid preparations, handle carefully to avoid the formation of aerosols.[1]
Spill Response:
In the event of a spill, evacuate and secure the area. Wear appropriate PPE, including respiratory protection, before attempting cleanup. For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material such as vermiculite or sand.[1]
Disposal Plan:
All disposable PPE and materials that have come into contact with this compound must be considered chemical waste.
-
Solid Waste: Place contaminated gloves, gowns, weighing paper, and other solid materials in a designated, sealed chemical waste bag.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container.
Dispose of all waste in accordance with local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
